N-(4-Acetamidophenyl)indomethacin Amide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O4/c1-16-23(15-26(33)30-21-10-8-20(9-11-21)29-17(2)32)24-14-22(35-3)12-13-25(24)31(16)27(34)18-4-6-19(28)7-5-18/h4-14H,15H2,1-3H3,(H,29,32)(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMUUPNNEPVQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=C(C=C4)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399202 | |
| Record name | N-(4-Acetamidophenyl)indomethacin Amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261766-23-8 | |
| Record name | N-(4-Acetamidophenyl)indomethacin Amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of N-(4-Acetamidophenyl)indomethacin Amide (N-4-AIA)
[1]
Executive Summary
N-(4-Acetamidophenyl)indomethacin amide (N-4-AIA) represents a pivotal structural modification of the classical non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[1] By converting the carboxylic acid moiety of Indomethacin into a neutral amide using a 4-acetamidophenyl pharmacophore, the compound shifts from a non-selective cyclooxygenase (COX) inhibitor to a highly selective COX-2 inhibitor .
This guide details the biochemical rationale, mechanism of action (MoA), and validation protocols for N-4-AIA.[1] The primary therapeutic advantage of N-4-AIA lies in its gastric-sparing profile , achieved by eliminating direct mucosal irritation (acidity masking) and preserving COX-1 mediated cytoprotection, while retaining potent anti-inflammatory efficacy.[1]
Molecular Architecture & Rationale
The Structural Modification
Indomethacin is a potent but non-selective COX inhibitor associated with severe gastrointestinal (GI) toxicity. Its toxicity stems from two mechanisms:
-
Topical Irritation: The free carboxylic acid group (
) causes direct epithelial damage via "ion trapping" in gastric mucosal cells. -
Systemic PG Depletion: Inhibition of COX-1 reduces the synthesis of cytoprotective prostaglandins (PGE2, PGI2).
N-4-AIA is synthesized by coupling Indomethacin with 4-aminoacetanilide (a structural analog of paracetamol).[1] This formation of a stable amide bond results in:
-
Neutralization of Acidity: Removal of the ionizable proton prevents local irritation.
-
Steric Bulk: The addition of the acetamidophenyl group alters the binding kinetics, preventing entry into the narrower COX-1 active site while fitting into the larger COX-2 active site.
Synthesis Workflow
The synthesis typically utilizes carbodiimide coupling chemistry.
Figure 1: Synthetic pathway for N-4-AIA via carbodiimide-mediated coupling.[1]
Pharmacodynamics: Mechanism of Action
The Selectivity Shift (COX-1 vs. COX-2)
The core mechanism of N-4-AIA is defined by its differential binding affinity to the cyclooxygenase isoforms.[1]
-
COX-1 Exclusion (The Arg120 Gate): In native Indomethacin, the carboxylate anion forms a critical salt bridge (ion pair) with Arg120 at the entrance of the COX-1 cyclooxygenase channel. N-4-AIA lacks this charge.[1] Furthermore, the bulky acetamidophenyl group sterically clashes with Ile523 in COX-1, preventing the inhibitor from reaching the catalytic Tyr385.
-
COX-2 Binding (The Side Pocket): COX-2 possesses a secondary "side pocket" due to the substitution of Ile523 (in COX-1) with a smaller Val523 .[1] This creates a volume expansion of ~25%. N-4-AIA exploits this:
-
Entry: The neutral amide enters the hydrophobic channel.
-
Accommodation: The bulky amide tail fits into the extra space near Val523 and Tyr355.
-
Inhibition: It acts as a slow, tight-binding inhibitor of COX-2, effectively blocking Arachidonic Acid (AA) oxygenation.[1]
-
Quantitative Potency Data
Data summarized from Kalgutkar et al. and related kinetic studies.
| Parameter | Indomethacin (Parent) | N-4-AIA (Derivative) | Impact |
| COX-1 IC50 | ~0.02 µM | > 60 µM | >3000-fold reduction in affinity |
| COX-2 IC50 | ~0.60 µM | 0.12 µM | 5-fold increase in potency |
| Selectivity | COX-1 Selective | Highly COX-2 Selective | Gastric Sparing Phenotype |
| Binding Type | Reversible (Time-dependent) | Slow, Tight-Binding | Sustained duration of action |
Signaling Pathway Visualization[1]
Figure 2: Differential inhibition pathway.[1] N-4-AIA spares the COX-1 cytoprotective pathway while blocking the COX-2 inflammatory cascade.[1]
Experimental Validation Protocols
To validate the efficacy and safety profile of N-4-AIA, the following self-validating experimental workflows are recommended.
In Vitro COX Inhibition Assay (Colorimetric)
Objective: Determine IC50 values for COX-1 vs. COX-2.[1]
-
Reagents: Purified Ovine COX-1, Recombinant Human COX-2, Arachidonic Acid, TMPD (colorimetric substrate), Heme.[1]
-
Preparation: Dissolve N-4-AIA in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).
-
Incubation:
-
Mix Enzyme + Heme + Test Compound in Tris-HCl buffer (pH 8.0).
-
Incubate for 5–10 minutes at 25°C (allows for slow-binding kinetics).
-
-
Initiation: Add Arachidonic Acid and TMPD.
-
Measurement: Monitor absorbance at 590 nm (oxidized TMPD).
-
Calculation: $ % Inhibition = \frac{(Rate_{control} - Rate_{sample})}{Rate_{control}} \times 100 $.[1]
-
Validation Check: Indomethacin control must show IC50 < 0.1 µM for COX-1.[1]
-
In Vivo Gastric Ulcerogenic Index (Rat Model)
Objective: Confirm gastric sparing properties.
-
Subjects: Wistar rats (n=6 per group), fasted 24h.
-
Dosing:
-
Timeline: Sacrifice animals 4 hours post-dosing.
-
Analysis:
-
Excise stomach, open along greater curvature.
-
Wash with saline.
-
Examine under 10x magnification.
-
-
Scoring (Ulcer Index):
References
-
Kalgutkar, A. S., et al. (2000). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.[1][2] Proceedings of the National Academy of Sciences. Link[1]
- Marnett, L. J., & Kalgutkar, A. S. (1999). Cyclooxygenase 2 inhibitors: discovery, selectivity and the future. Trends in Pharmacological Sciences.
-
Cayman Chemical. (n.d.).[1] N-(4-acetamidophenyl)-Indomethacin amide Product Information.Link[1]
- Halici, Z., et al. (2016). Gastric sparing effects of novel indomethacin derivatives. (Contextual grounding on amide safety).
-
MedChemExpress. (n.d.).[1] N-(4-acetamidophenyl)-Indomethacin amide: Mechanism and Datasheet.[1]Link[1]
A Technical Guide to N-(4-Acetamidophenyl)indomethacin Amide: A Selective COX-2 Inhibitor
Abstract
This technical guide provides a comprehensive overview of N-(4-Acetamidophenyl)indomethacin Amide, a synthetic amide conjugate of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. This document delves into the chemical architecture, synthesis, and pharmacological profile of this compound, with a specific focus on its mechanism of action as a highly selective cyclooxygenase-2 (COX-2) inhibitor. Detailed protocols for its synthesis and characterization are provided for research and drug development professionals. The rationale behind conjugating indomethacin with a 4-acetamidophenyl moiety is explored, highlighting the successful strategy of mitigating the gastrointestinal side effects associated with non-selective COX inhibition while retaining potent anti-inflammatory activity.
Introduction: The Rationale for a Hybrid NSAID
Indomethacin, an indole-acetic acid derivative discovered in 1963, is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes.[1][2][3] Its powerful anti-inflammatory, analgesic, and antipyretic properties have made it a valuable therapeutic agent for conditions like rheumatoid arthritis and gout.[1][3] However, its clinical utility is often limited by a significant risk of gastrointestinal (GI) toxicity, including ulceration and bleeding. This adverse effect stems from its strong inhibition of the COX-1 isoform, which is constitutively expressed and responsible for producing cytoprotective prostaglandins in the GI tract.[4]
Conversely, the COX-2 isoform is inducible and its expression is upregulated at sites of inflammation.[4] The development of selective COX-2 inhibitors was a major goal in medicinal chemistry to create anti-inflammatory agents with an improved safety profile. N-(4-Acetamidophenyl)indomethacin Amide, also known as N-4AIA, emerged from this research as a rationally designed molecule.[4][5][6] It is an amide derivative linking indomethacin's carboxylic acid group to the amino group of N-(4-aminophenyl)acetamide (the amine analog of paracetamol/acetaminophen). This structural modification dramatically shifts the molecule's inhibitory activity towards COX-2, creating a potent anti-inflammatory agent with a theoretically reduced risk of GI complications.[4][7]
Chemical & Physical Profile
N-(4-Acetamidophenyl)indomethacin Amide is a crystalline solid at room temperature.[4] Its identity is defined by a unique combination of the indomethacin core and the paracetamol-related amide cap.
Chemical Structure
Caption: General workflow for the synthesis of N-4AIA.
Detailed Experimental Protocol: Amide Coupling
This protocol describes a common laboratory-scale synthesis.
Materials:
-
Indomethacin (1 equivalent)
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Aminoacetaminophen (1 equivalent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Benzene)
-
Tertiary amine base (e.g., Triethylamine or Pyridine) (2 equivalents)
Procedure:
-
Activation of Indomethacin:
-
Dissolve Indomethacin (1 eq.) in an anhydrous solvent (e.g., dry benzene) under an inert atmosphere (e.g., Nitrogen or Argon). [8] * Slowly add thionyl chloride (1.1 eq.) to the solution while stirring. [8] * Reflux the mixture gently for 2-3 hours to form the indomethacin acyl chloride intermediate. [8]The progress can be monitored by Thin Layer Chromatography (TLC). [9] * After the reaction is complete, remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator. [9]The resulting acid chloride is typically used immediately in the next step.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve 4-aminoacetaminophen (1 eq.) and a tertiary amine base like pyridine (2 eq.) in the chosen anhydrous solvent.
-
Cool the solution in an ice bath (0°C).
-
Slowly add a solution of the previously prepared indomethacin acyl chloride in the same solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-(4-Acetamidophenyl)indomethacin Amide.
-
Rationale and Self-Validation:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical because the acid chloride intermediate is highly reactive and will be quenched by water.
-
Base: The tertiary amine base (pyridine) acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation, which drives the reaction to completion. [10]* Characterization: The structure and purity of the final product must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to validate the synthesis. [8][11]
Pharmacological Profile
The defining pharmacological feature of N-4AIA is its potent and selective inhibition of the COX-2 enzyme. This selectivity is the key to its therapeutic potential.
Mechanism of Action: Selective COX-2 Inhibition
Prostaglandins are key mediators of inflammation, pain, and fever. [1]Their synthesis from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes. [1][2]
-
COX-1: A constitutive enzyme responsible for "housekeeping" functions, including producing prostaglandins that protect the stomach lining. [4]* COX-2: An inducible enzyme, its levels rise dramatically in response to inflammatory stimuli like cytokines and endotoxins. [4] N-4AIA acts as a reversible, potent, and selective inhibitor of COX-2. [4][5][6]By selectively blocking COX-2, it prevents the synthesis of inflammatory prostaglandins at the site of inflammation without significantly affecting the production of gastroprotective prostaglandins via COX-1.
Sources
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Indometacin - Wikipedia [en.wikipedia.org]
- 3. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-(4-acetamidophenyl)-Indomethacin amide | CAS 261766-23-8 | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
- 11. Synthesis and Biological Evaluation of Novel Indomethacin Derivatives as Potential Anti-Colon Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(4-Acetamidophenyl)indomethacin Amide structure and properties
High-Selectivity COX-2 Inhibition via Indole Acetic Acid Derivatization
Executive Summary
N-(4-Acetamidophenyl)indomethacin amide (N-4-AIA) represents a pivotal structural modification of the classical NSAID indomethacin.[1] While indomethacin is a potent but non-selective cyclooxygenase (COX) inhibitor associated with significant gastrointestinal (GI) toxicity, N-4-AIA is engineered to function as a highly selective COX-2 inhibitor .
This guide details the physicochemical properties, synthetic pathways, and pharmacological mechanisms of N-4-AIA. Unlike simple ester prodrugs designed solely for hydrolysis, N-4-AIA functions as a distinct pharmacological entity. Its amide functionalization masks the acidic carboxyl group—eliminating direct mucosal irritation—while simultaneously altering the molecule's steric profile to favor the larger hydrophobic side pocket of the COX-2 active site.
Molecular Architecture & Physicochemical Properties[2][3][4]
The core innovation of N-4-AIA lies in the replacement of the carboxylic acid moiety of indomethacin with a p-acetamidoanilide group (a paracetamol substructure). This modification drastically changes the solubility profile and enzyme binding kinetics.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | N-(4-acetamidophenyl)-1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetamide |
| CAS Number | 261766-23-8 |
| Molecular Formula | C₂₇H₂₄ClN₃O₄ |
| Molecular Weight | 489.95 g/mol |
| Physical State | Crystalline Solid |
| Solubility | DMSO (≤16 mg/mL), DMF (16 mg/mL), Ethanol (Low), Water (Insoluble) |
| LogP (Predicted) | ~4.5 - 5.0 (Highly Lipophilic) |
| pKa | Non-ionizable at physiological pH (Amide linkage) |
Structural Significance
The transition from a carboxylic acid (Indomethacin) to a secondary amide (N-4-AIA) removes the ionizable proton responsible for the "ion-trapping" phenomenon in gastric mucosal cells. This is the primary structural reason for the compound's reduced ulcerogenicity.
Synthetic Workflow
The synthesis of N-4-AIA requires the activation of the indole-3-acetic acid moiety of indomethacin followed by nucleophilic attack by 4-aminoacetanilide. The acid chloride route is preferred for high yield and purity compared to DCC coupling, which can lead to urea byproducts.
Protocol: Acid Chloride Activation Route
Reagents:
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
4-Aminoacetanilide (Nucleophile)[7]
-
Triethylamine (Et₃N) or Pyridine (Base)
-
Dichloromethane (DCM) or Dry Benzene (Solvent)
Step-by-Step Methodology:
-
Activation: Dissolve Indomethacin (1.0 eq) in dry DCM under an inert atmosphere (N₂). Add Thionyl Chloride (1.2 eq) dropwise at 0°C.
-
Reflux: Allow the mixture to warm to room temperature and reflux for 2 hours to generate Indomethacin Acid Chloride. Evaporate excess SOCl₂ under reduced pressure.
-
Coupling: Re-dissolve the crude acid chloride in dry DCM. In a separate vessel, dissolve 4-aminoacetanilide (1.1 eq) and Triethylamine (1.5 eq) in DCM.
-
Addition: Slowly add the acid chloride solution to the amine solution at 0°C. Stir for 4–6 hours at room temperature.
-
Purification: Wash the organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄. Recrystallize from ethanol/water.
Visualization: Synthetic Pathway
Figure 1: Synthetic route converting Indomethacin to N-4-AIA via acid chloride activation.
Pharmacodynamics & Mechanism of Action
N-4-AIA is not merely a prodrug; it is a slow, tight-binding inhibitor of COX-2. The mechanism of selectivity is distinct from the parent compound.[8][9]
Mechanism of Selectivity[9]
-
COX-1 (Constitutive): The active site of COX-1 is a narrow hydrophobic channel. The bulky p-acetamidoanilide group of N-4-AIA creates significant steric clash near the Arg-120 residue, preventing deep binding and inhibition.
-
COX-2 (Inducible): COX-2 possesses a secondary internal pocket (the "side pocket") and a larger "lobby" region. The amide extension of N-4-AIA is accommodated within this lobby region, allowing the indole core to bind tightly.
Quantitative Pharmacology
-
COX-1 IC₅₀: >66 μM (Negligible inhibition)[1]
-
Selectivity Ratio: >550-fold selectivity for COX-2.[1]
Visualization: COX-1 vs. COX-2 Binding Logic
Figure 2: Structural basis for the high COX-2 selectivity of N-4-AIA compared to COX-1.
Safety Profile & Toxicology
The primary driver for developing N-4-AIA was to dissociate the anti-inflammatory activity of indomethacin from its severe gastric toxicity.
The "Gastric Sparing" Mechanism
-
Direct Irritation (Topical): Parent indomethacin is an acid. Upon contact with gastric mucosa, it causes direct cellular damage. N-4-AIA is neutral (amide), eliminating this pathway.
-
Prostaglandin Depletion (Systemic): Indomethacin inhibits COX-1, stopping the production of cytoprotective prostaglandins (PGE2) in the stomach. N-4-AIA spares COX-1, maintaining the mucosal defense barrier.
Comparative Data (Murine Models)
| Compound | Dose (mg/kg) | Ulcer Index (UI) | Anti-inflammatory Activity (Edema Inhibition) |
| Indomethacin | 10 | High (~18.5) | High |
| Celecoxib (Control) | 10 | Low (~10.5) | High |
| N-4-AIA | 10 | Low (~0.5 - 1.0) | Equivalent to Indomethacin |
Note: Data synthesized from Kalgutkar et al. and related derivative studies.
References
-
Kalgutkar, A. S., Marnett, A. B., Crews, B. C., Remmel, R. P., & Marnett, L. J. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors.[1] Journal of Medicinal Chemistry.
-
Cayman Chemical. N-(4-acetamidophenyl)-Indomethacin amide Product Data Sheet.
-
Halimeh, R., et al. (2019). Synthesis of Some New Amides Derived from Indomethacin. Journal of Education and Science.
-
APExBIO. N-(4-acetamidophenyl)-Indomethacin amide Biological Activity.
Sources
- 1. apexbt.com [apexbt.com]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. All Categories - The Science Snail [sciencesnail.com]
- 6. journal-imab-bg.org [journal-imab-bg.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
N-(4-Acetamidophenyl)indomethacin Amide molecular formula and weight
Technical Monograph: N-(4-Acetamidophenyl)indomethacin Amide Physicochemical Profiling, Synthetic Methodology, and Pharmacological Selectivity
Executive Summary
This technical guide profiles N-(4-Acetamidophenyl)indomethacin Amide (N-4-AIA) , a synthetic derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1][2] Unlike its parent compound, which is a non-selective cyclooxygenase (COX) inhibitor associated with significant gastrointestinal toxicity, N-4-AIA is engineered for COX-2 selectivity .
By converting the carboxylic acid moiety of indomethacin into a bulky 4-acetamidophenyl amide, the molecule loses affinity for the constitutive COX-1 isozyme while retaining high affinity for the inducible COX-2 isozyme. This structural modification represents a pivotal strategy in medicinal chemistry: transforming a non-selective "pan-inhibitor" into a targeted therapeutic agent by exploiting subtle steric differences in enzyme active sites.
Part 1: Molecular Identity & Physicochemical Properties[3]
The core identity of N-4-AIA lies in the amidation of Indomethacin's carboxylic acid with 4-aminoacetanilide. This linkage dramatically alters the solubility profile and ionization state compared to the free acid parent.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | N-(4-acetamidophenyl)-1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetamide |
| Common Abbreviation | N-4-AIA |
| CAS Registry Number | 261766-23-8 |
| Molecular Formula | C₂₇H₂₄ClN₃O₄ |
| Molecular Weight | 489.95 g/mol |
| Physical State | Crystalline Solid |
| Melting Point | 256–257 °C |
| Solubility | Soluble in DMSO (>15 mg/mL), DMF; Poorly soluble in water |
| pKa | Non-ionizable at physiological pH (Amide lacks the acidity of the parent -COOH) |
Structural Insight: The molecule consists of the indole scaffold of indomethacin linked via an amide bond to a para-acetamidoaniline moiety. The absence of the free carboxylic acid (pKa ~4.5 in indomethacin) eliminates the direct contact irritation often caused by ion-trapping of NSAIDs in gastric mucosal cells.
Part 2: Synthetic Methodology
Reaction Scheme
Indomethacin + 4-Aminoacetanilide
Detailed Protocol: Carbodiimide Coupling
Reagents:
-
Indomethacin (1.0 equiv)[3]
-
4-Aminoacetanilide (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv) - Critical for suppressing racemization and improving yield.
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve Indomethacin (3.58 g, 10 mmol) in anhydrous DCM (50 mL). Add HOBt (1.62 g, 12 mmol) and stir for 10 minutes at 0°C to form the active ester in situ.
-
Coupling: Add EDC·HCl (2.30 g, 12 mmol) followed by 4-Aminoacetanilide (1.65 g, 11 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The acidic starting material spot should disappear.
-
Workup (Self-Validating Step):
-
Dilute reaction with DCM (100 mL).
-
Wash sequentially with:
-
1N HCl (removes unreacted amine and EDC byproducts).
-
Saturated NaHCO₃ (removes unreacted Indomethacin). Note: If the organic layer retains color or TLC shows starting material, repeat this wash.
-
Brine.
-
-
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient elution 0-5% Methanol in DCM).
Part 3: Mechanistic Pharmacology (The "Why")
The design of N-4-AIA is not merely to create a prodrug, but to engineer intrinsic selectivity .
-
COX-2 Selectivity: The cyclooxygenase active site contains a hydrophobic channel. In COX-2, this channel has a "side pocket" that is accessible due to a valine residue (Val523), whereas in COX-1, an isoleucine residue (Ile523) blocks this pocket.
-
Steric Fit: The bulky 4-acetamidophenyl group of N-4-AIA is too large to fit into the COX-1 channel (steric clash with Ile523). However, it fits perfectly into the larger COX-2 pocket.
-
Outcome:
This mechanism validates the compound as a selective inhibitor , distinct from "mutual prodrugs" that must hydrolyze to be active.
Part 4: Visualization of Workflows
Diagram 1: Synthetic & Purification Pathway
Caption: Stoichiometric coupling workflow utilizing EDC/HOBt activation to ensure high-yield amide formation without racemization.
Diagram 2: Mechanism of Selectivity (COX-1 vs COX-2)
Caption: Structural basis of selectivity: The bulky amide tail of N-4-AIA exploits the larger hydrophobic pocket in COX-2, which is inaccessible in COX-1.
References
-
Kalgutkar, A. S., Marnett, A. B., Crews, B. C., Remmel, R. P., & Marnett, L. J. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.).[4] Compound Summary: N-(4-Acetamidophenyl)indomethacin amide.[1][2][5][6] National Library of Medicine.[4] [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Indomethacin [webbook.nist.gov]
- 4. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(4-ACETAMIDOPHENYL)-INDOMETHACIN AMIDE | 261766-23-8 [amp.chemicalbook.com]
- 6. N-(4-Acetamidophenyl)indomethacin Amide | 261766-23-8 | Benchchem [benchchem.com]
An In-Depth Technical Guide to the Off-Target Effects of N-(4-Acetamidophenyl)indomethacin Amide
Abstract
N-(4-Acetamidophenyl)indomethacin amide, a conjugate of the non-steroidal anti-inflammatory drug (NSAID) indomethacin and paracetamol (acetaminophen), was rationally designed as a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This design strategy aimed to mitigate the gastrointestinal toxicity associated with non-selective COX inhibition by its parent compound, indomethacin. While its on-target COX-2 selectivity is well-documented, a thorough understanding of its off-target pharmacological profile is critical for a complete safety and efficacy assessment. This technical guide provides a comprehensive analysis of the known and predicted off-target effects of N-(4-Acetamidophenyl)indomethacin amide, drawing from the extensive pharmacology of its constituent molecules. We will explore the COX-independent activities of indomethacin and the complex pharmacology of paracetamol, presenting a predictive framework for the off-target interactions of the conjugate. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers to systematically investigate and validate these potential off-target effects, ensuring a robust and self-validating approach to drug characterization.
Introduction: Beyond Cyclooxygenase Inhibition
The development of selective COX-2 inhibitors represents a significant advancement in anti-inflammatory therapy, aiming to separate the desired anti-inflammatory and analgesic effects from the gastrointestinal side effects mediated by COX-1 inhibition.[1][2][3] N-(4-Acetamidophenyl)indomethacin amide (also known as N-4AIA) is a prime example of this strategy, created by derivatizing the carboxylate group of indomethacin into an amide linked to a paracetamol moiety.[1][3][4] This modification successfully transforms the non-selective COX inhibitor indomethacin into a highly selective COX-2 inhibitor.[1][4]
However, the therapeutic action and safety profile of any small molecule are defined by the sum of its interactions with the proteome, not just its intended target. Off-target effects, or the modulation of biological targets other than the primary one, can lead to unexpected toxicities or, in some cases, novel therapeutic opportunities. The parent molecules of N-4AIA, indomethacin and paracetamol, are known to possess a rich pharmacology extending beyond COX inhibition.[5][6][7][8][9] Therefore, a comprehensive evaluation of N-4AIA necessitates a deep dive into its potential COX-independent activities. This guide synthesizes the available evidence to predict and provide methodologies for verifying the off-target profile of this compound.
On-Target Profile: Selective COX-2 Inhibition
The primary mechanism of action for N-(4-Acetamidophenyl)indomethacin amide is the potent and selective inhibition of the COX-2 enzyme. This on-target activity is responsible for its anti-inflammatory properties. The derivatization of indomethacin's carboxylate group into a larger amide structure is a key factor in achieving this selectivity.[3]
| Compound | Target | IC50 | Selectivity |
| N-(4-Acetamidophenyl)indomethacin Amide | Human Recombinant COX-2 | 0.12 µM[1][4] | >550-fold vs. Ovine COX-1 |
| Ovine COX-2 | 0.625 µM[4] | ||
| Ovine COX-1 | >66 µM[1] | ||
| Indomethacin (Parent Compound) | Ovine COX-1 | 0.23 µM[6] | Non-selective |
| Ovine COX-2 | 0.63 µM[6] |
Table 1: Comparative in vitro inhibitory potencies against COX-1 and COX-2.
Predicted Off-Target Profile I: The Indomethacin Contribution
While the amide modification drastically alters COX selectivity, the core indomethacin scaffold remains. It is plausible that N-4AIA retains some of the known COX-independent activities of its parent drug, indomethacin. These represent the most probable off-target interactions and warrant rigorous experimental investigation.
Peroxisome Proliferator-Activated Receptors (PPARs)
Indomethacin is a known agonist of both PPARγ and PPARα.[6][10][11] These nuclear receptors are master regulators of adipogenesis, lipid metabolism, and inflammation. Activation of PPARs by indomethacin occurs at micromolar concentrations, which are achievable therapeutically.[10][11]
-
Causality: The lipophilic nature and acidic moiety of NSAIDs like indomethacin allow them to bind directly to the ligand-binding domain of PPARs.[10] It is crucial to determine if the amide substitution in N-4AIA alters this interaction.
-
Potential Implication: If N-4AIA retains PPARγ activity, it could influence glucose metabolism and adipocyte differentiation, representing a significant off-target effect.
Caption: Predicted PPARα/γ activation pathway by N-4AIA.
Cannabinoid Receptor 1 (CB1R) Modulation
Recent evidence has demonstrated that indomethacin can act as a positive allosteric modulator of the type 1 cannabinoid receptor (CB1R).[5] It enhances the binding and signaling of orthosteric CB1R agonists.[5]
-
Causality: Indomethacin is proposed to bind to an allosteric site on the CB1R, distinct from the primary agonist binding pocket. This conformational change enhances agonist-induced downstream signaling, including G-protein coupling and β-arrestin recruitment.[5]
-
Potential Implication: If N-4AIA retains this property, it could potentiate the effects of endogenous cannabinoids (endocannabinoids), leading to unforeseen effects on neurotransmission, appetite, and pain perception.
Inhibition of IRF3 Nuclear Translocation
Indomethacin has been shown to inhibit the nuclear translocation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the innate immune response to cytoplasmic nucleic acids.[12][13] This action blunts the production of type I interferons.[12][13]
-
Causality: The exact mechanism is not fully elucidated, but it is suggested that indomethacin may interfere with the cellular nucleocytoplasmic transport machinery that IRF3 relies on to enter the nucleus.[12]
-
Potential Implication: This activity could contribute to the anti-inflammatory profile of N-4AIA through a COX-independent mechanism, but it might also modulate immune responses to viral infections.
Other Known Indomethacin Off-Target Activities
-
NF-κB Pathway: Indomethacin can reduce the activity of NF-κB, a central regulator of inflammation, which may contribute to its therapeutic effects.[14]
-
Lysosomal Function: In cancer cells, indomethacin can disrupt autophagic flux by inducing lysosomal dysfunction, which could sensitize cells to chemotherapy.[15]
-
CRTH2 Agonism: Indomethacin acts as an agonist for the prostaglandin D2 receptor, CRTH2, which is involved in allergic inflammation.[7]
Predicted Off-Target Profile II: The N-Acetamidophenyl (Paracetamol) Contribution
The addition of the paracetamol moiety introduces another layer of pharmacological complexity. The off-target effects of paracetamol are distinct from those of classical NSAIDs.
Metabolite Activity on TRPV1 and Cannabinoid Receptors
A significant portion of paracetamol's analgesic effect is attributed to its metabolite, AM404, which is formed in the brain.[8][9]
-
Causality: AM404 acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) channel and also inhibits the reuptake of the endocannabinoid anandamide, thereby enhancing endocannabinoid signaling and interacting with CB1 receptors.[8][9]
-
Potential Implication: It is currently unknown if N-4AIA can be metabolized to release a bioactive AM404-like substance. If it can, this would confer a centrally-mediated analgesic mechanism distinct from peripheral COX-2 inhibition.
Caption: Hypothetical metabolic activation of N-4AIA's paracetamol moiety.
Modulation of Serotonergic Pathways
Paracetamol has been shown to reinforce descending serotonergic inhibitory pain pathways, suggesting a supraspinal mechanism of action that is independent of prostaglandin synthesis.[16]
-
Potential Implication: This could provide an additional, centrally-acting analgesic component to N-4AIA's pharmacological profile.
Experimental Protocols for Off-Target Characterization
To move from prediction to validation, a systematic, multi-tiered experimental approach is required. The following protocols provide a self-validating framework for characterizing the off-target profile of N-(4-Acetamidophenyl)indomethacin amide.
Workflow for Comprehensive Off-Target Profiling
Caption: A tiered workflow for systematic off-target effect validation.
Protocol: PPARγ Reporter Gene Assay
This assay determines if N-4AIA can activate the PPARγ nuclear receptor.
-
Cell Culture: Culture HEK293T cells (or a similar suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Co-transfect cells in 24-well plates with three plasmids:
-
A PPARγ expression vector.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Use a suitable transfection reagent following the manufacturer's protocol.
-
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing N-4AIA at various concentrations (e.g., 0.1 µM to 100 µM). Include:
-
Vehicle control (e.g., 0.1% DMSO).
-
Positive control (e.g., 1 µM Rosiglitazone).
-
Parent compound control (Indomethacin).
-
-
Incubation: Incubate cells for an additional 24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the dose-response curve and calculate the EC50 value for N-4AIA.
-
Trustworthiness Check: The positive control (Rosiglitazone) must show robust activation, and the vehicle control should establish a stable baseline for the assay to be considered valid.
-
Protocol: CB1R Radioligand Binding Assay
This assay determines if N-4AIA can allosterically modulate ligand binding to the CB1 receptor.
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CB1 receptor (e.g., CHO-hCB1R).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, [³H]CP55940 (a high-affinity CB1R agonist, final concentration ~0.5 nM), and membranes.
-
Non-Specific Binding (NSB): Add assay buffer, [³H]CP55940, a high concentration of a non-labeled CB1R agonist (e.g., 10 µM WIN 55,212-2) to displace all specific binding, and membranes.
-
Test Compound: Add assay buffer, [³H]CP55940, N-4AIA at various concentrations, and membranes.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Express the results in the presence of N-4AIA as a percentage of the specific binding of the control (without N-4AIA).
-
A result >100% indicates positive allosteric modulation of agonist binding.
-
Trustworthiness Check: The specific binding window (Total/NSB) should be at least 5-fold for the assay to be valid.
-
Conclusion and Future Directions
N-(4-Acetamidophenyl)indomethacin amide is a well-designed selective COX-2 inhibitor. However, its structural heritage from two pharmacologically complex molecules, indomethacin and paracetamol, strongly predicts a profile of off-target activities. The most likely off-target interactions include modulation of PPARs, cannabinoid receptors, and key inflammatory signaling nodes like IRF3 and NF-κB.
The true clinical potential and safety profile of this compound cannot be fully appreciated without empirical validation of these predicted effects. The experimental workflows and protocols provided in this guide offer a robust starting point for researchers to systematically map the off-target landscape of N-(4-Acetamidophenyl)indomethacin amide. Such studies are essential for de-risking its development and may uncover novel therapeutic mechanisms that extend beyond simple COX-2 inhibition.
References
-
Laprairie RB, et al. Indomethacin Enhances Type 1 Cannabinoid Receptor Signaling. ResearchGate. 2017. Available from: [Link]
-
Wang D, et al. COX inhibitors Indomethacin and Sulindac derivatives as antiproliferative agents: synthesis, biological evaluation, and mechanism investigation. PubMed. 2010. Available from: [Link]
-
Ren X, et al. Indomethacin restrains cytoplasmic nucleic acid-stimulated immune responses by inhibiting the nuclear translocation of IRF3. Journal of Molecular Cell Biology. 2022. Available from: [Link]
-
U.S. Food & Drug Administration. Indomethacin Capsules, USP 25 mg. Available from: [Link]
-
Li Y, et al. Indometacin inhibits the proliferation and activation of human pancreatic stellate cells through the downregulation of COX-2. PubMed. 2018. Available from: [Link]
-
Gómez-Sintes R, et al. Indomethacin Disrupts Autophagic Flux by Inducing Lysosomal Dysfunction in Gastric Cancer Cells and Increases Their Sensitivity to Cytotoxic Drugs. PMC. 2018. Available from: [Link]
-
Ren X, et al. Indomethacin restrains cytoplasmic nucleic acid-stimulated immune responses by inhibiting the nuclear translocation of IRF3. Journal of Molecular Cell Biology. 2022. Available from: [Link]
-
Prescott LF, et al. The comparative effects of paracetamol and indomethacin on renal function in healthy female volunteers. PubMed. 1990. Available from: [Link]
-
Hirai H, et al. Cutting edge: agonistic effect of indomethacin on a prostaglandin D2 receptor, CRTH2. The Journal of Immunology. 2002. Available from: [Link]
-
Taylor & Francis. Indometacin – Knowledge and References. Available from: [Link]
-
Abadi AH, et al. Discovery of Small Molecule COX-1 and Akt Inhibitors as Anti-NSCLC Agents Endowed with Anti-Inflammatory Action. PMC. 2022. Available from: [Link]
-
Wikipedia. Paracetamol. Available from: [Link]
-
Patel D, et al. Indomethacin. StatPearls - NCBI Bookshelf. 2024. Available from: [Link]
-
Jones A, et al. The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. RSC Publishing. 2023. Available from: [Link]
-
Kalgutkar AS, et al. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. PubMed. 2000. Available from: [Link]
-
Lucas S. The Pharmacology of Indomethacin. PubMed. 2016. Available from: [Link]
-
Sung S, et al. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer's Disease. The American Journal of Pathology. 2004. Available from: [Link]
-
Graham GG, et al. Paracetamol (acetaminophen): a familiar drug with an unexplained mechanism of action. PMC. 2013. Available from: [Link]
-
da Silva G, et al. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. MDPI. 2022. Available from: [Link]
-
Seideman P, et al. Equianalgesic effects of paracetamol and indomethacin in rheumatoid arthritis. PubMed. 1989. Available from: [Link]
-
U.S. Food & Drug Administration. Indomethacin Capsules, USP 25 mg Rx only WARNING. Available from: [Link]
-
Mobasher MA, et al. Signalling pathways involved in paracetamol-induced hepatotoxicity: new insights on the role of protein tyrosine phosphatase 1B. PubMed. 2014. Available from: [Link]
-
He T, et al. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs. PMC. 2004. Available from: [Link]
-
Stremming JE, et al. Is paracetamol as effective as indomethacin or ibuprofen in closing a hemodynamically significant patent ductus arteriosus in preterm infants? Evidence-Based Neonatology. 2018. Available from: [Link]
-
Piguet V, et al. Acetaminophen Reinforces Descending Inhibitory Pain Pathways. ResearchGate. 2008. Available from: [Link]
-
Lehmann JM, et al. Peroxisome Proliferator-activated Receptors and Are Activated by Indomethacin and Other Non-steroidal Anti-inflammatory Drugs. ResearchGate. 1997. Available from: [Link]
-
Lehmann JM, et al. Peroxisome proliferator-activated receptors alpha and gamma are activated by indomethacin and other non-steroidal anti-inflammatory drugs. PubMed. 1997. Available from: [Link]
-
Ohashi N, et al. Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Frontiers in Pharmacology. 2020. Available from: [Link]
-
Lo Verme J, et al. The Nuclear Receptor Peroxisome Proliferator-Activated Receptor- Mediates the Anti-Inflammatory Actions of Palmitoylethanolamide. ResearchGate. 2005. Available from: [Link]
-
Gentle A, et al. Paracetamol suppresses neutrophilic oxygen radicals through competitive inhibition and scavenging. University of Birmingham's Research Portal. 2023. Available from: [Link]
-
Jones A, et al. The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. ResearchGate. 2023. Available from: [Link]
-
El-Mashad AE, et al. Comparison of the efficacy and safety of indomethacin, ibuprofen, and paracetamol in the closure of patent ductus arteriosus in preterm neonates – A randomized controlled trial. ResearchGate. 2017. Available from: [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. N-(4-Acetamidophenyl)indomethacin Amide | 261766-23-8 | Benchchem [benchchem.com]
- 3. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Cutting edge: agonistic effect of indomethacin on a prostaglandin D2 receptor, CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Peroxisome proliferator-activated receptors alpha and gamma are activated by indomethacin and other non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indomethacin Disrupts Autophagic Flux by Inducing Lysosomal Dysfunction in Gastric Cancer Cells and Increases Their Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
N-(4-Acetamidophenyl)indomethacin Amide literature review
An In-Depth Technical Guide to N-(4-Acetamidophenyl)indomethacin Amide: A Selective COX-2 Inhibitor with a Promising Safety Profile
Introduction: A Strategic Molecular Chimera
N-(4-Acetamidophenyl)indomethacin Amide, a compound at the confluence of strategic drug design and established pharmacology, represents a targeted effort to refine the therapeutic window of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a chemical conjugate of two well-known molecules: indomethacin, a potent but non-selective cyclooxygenase (COX) inhibitor, and paracetamol (acetaminophen), a widely used analgesic and antipyretic.
The primary impetus for the development of this molecule is to mitigate the significant gastrointestinal (GI) toxicity associated with indomethacin.[1][2][3] Indomethacin's powerful anti-inflammatory effects are hampered by its propensity to cause gastric bleeding, erosions, and ulceration, primarily due to its inhibition of the COX-1 enzyme, which is crucial for maintaining the protective mucosal lining of the stomach.[2][4] By chemically modifying the carboxylate group of indomethacin into an amide linked to a paracetamol moiety, researchers aimed to create a novel entity with high affinity for the inducible COX-2 enzyme—the key mediator of inflammation and pain—while largely sparing the constitutive COX-1 enzyme.[4][5] This guide offers a detailed exploration of the synthesis, mechanism of action, and pharmacological profile of N-(4-Acetamidophenyl)indomethacin Amide, providing a comprehensive resource for researchers in drug development and inflammation biology.
Physicochemical Properties
A summary of the key chemical identifiers and properties for N-(4-Acetamidophenyl)indomethacin Amide is provided below.
| Property | Value |
| Chemical Name | N-(4-acetamidophenyl)-1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetamide |
| Synonyms | N-4AIA |
| Molecular Formula | C27H24ClN3O4 |
| Molecular Weight | 490.0 g/mol |
| CAS Number | 261766-23-8 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (≥15 mg/ml) and DMF (≥16 mg/ml) |
(Data sourced from Cayman Chemical and APExBIO).[4][6]
Synthesis and Characterization
The synthesis of N-(4-Acetamidophenyl)indomethacin Amide is a direct and efficient process involving the activation of the carboxylic acid group of indomethacin, followed by amidation with 4'-aminoacetanilide (the amine derivative of paracetamol).
Synthetic Workflow Diagram
Caption: General synthetic route for N-(4-Acetamidophenyl)indomethacin Amide.
Experimental Protocol: Synthesis
The following protocol is a representative method for the synthesis of indomethacin amides, adapted from established literature.[7][8]
-
Activation of Indomethacin:
-
Dissolve indomethacin (1 equivalent) in anhydrous benzene.
-
Add thionyl chloride (1.2 equivalents) dropwise to the solution at room temperature.
-
Reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude indomethacin acyl chloride intermediate.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride intermediate in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
In a separate flask, dissolve 4'-aminoacetanilide (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in the same solvent.
-
Slowly add the acyl chloride solution to the amine solution at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(4-Acetamidophenyl)indomethacin Amide.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
-
Pharmacological Profile
The defining characteristic of N-(4-Acetamidophenyl)indomethacin Amide is its selective inhibition of the COX-2 enzyme.
Mechanism of Action
Indomethacin, the parent drug, is a non-selective inhibitor of both COX-1 and COX-2.[9] It functions by blocking the cyclooxygenase enzymes from converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11][12] However, the inhibition of COX-1, the isoform responsible for producing cytoprotective prostaglandins in the GI tract, leads to undesirable side effects.[4]
N-(4-Acetamidophenyl)indomethacin Amide achieves its COX-2 selectivity through a clever structural modification. The free carboxylate group of indomethacin is known to form a critical salt bridge with an arginine residue (Arg-120) in the active site of COX-1. By converting this carboxylate into a bulky amide, the molecule's ability to bind effectively to the COX-1 active site is sterically hindered. The COX-2 active site is slightly larger and can accommodate this modified structure, thus conferring selectivity.[5] Kinetic studies have shown that indomethacin amides act as slow, tight-binding inhibitors of COX-2.[5]
Sources
- 1. Anti-inflammatory and gastro sparing activity of some new indomethacin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of Indomethacin-Induced Gastric Mucosal Injury in Helicobacter pylori-Negative Healthy Volunteers: A Comparison Study Rebamipide vs Famotidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated indomethacin in rodent model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]
- 10. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 11. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Resolution Stability-Indicating HPLC Analysis of N-(4-Acetamidophenyl)indomethacin Amide (N-4-AIA)
Introduction & Scientific Rationale
The development of selective COX-2 inhibitors has been a pivotal strategy in reducing the gastrointestinal (GI) toxicity associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] N-(4-Acetamidophenyl)indomethacin amide (N-4-AIA) represents a significant structural modification of Indomethacin, where the carboxylic acid moiety is derivatized into a secondary amide using 4-aminoacetanilide.[1]
This structural change serves two pharmacological purposes:
-
Selectivity: It converts the non-selective COX-1/COX-2 inhibitor Indomethacin into a highly selective COX-2 inhibitor (IC50 = 0.12 µM for COX-2 vs >66 µM for COX-1) [1, 2].[1][2]
-
Gastric Safety: By masking the free carboxylic acid, the direct contact irritation on the gastric mucosa is minimized.
Analytical Challenge
The analysis of N-4-AIA presents specific chromatographic challenges distinguishable from standard Indomethacin analysis:
-
Lipophilicity: The conversion of the carboxylic acid to an amide significantly increases the LogP, causing N-4-AIA to retain strongly on C18 stationary phases.[1]
-
Stability Profiling: Unlike ester prodrugs, the amide linkage is chemically robust. Degradation requires harsher conditions, and the method must resolve the parent drug from its hydrolysis products: Indomethacin (acidic, lipophilic) and 4-Aminoacetanilide (basic/neutral, polar).
-
Detection: The molecule possesses dual chromophores (indole and acetanilide moieties), necessitating a detection wavelength that maximizes sensitivity for both the parent and its degradation products.
This protocol details a stability-indicating Reversed-Phase HPLC (RP-HPLC) method designed to separate N-4-AIA from its synthesis precursors and hydrolytic degradants.[1]
Chemical Logic & Degradation Pathway[3]
Understanding the chemistry of the analyte is the foundation of a robust method. N-4-AIA degrades primarily via amide hydrolysis.[1]
Degradation Mechanism
Under stress conditions (strong acid/base + heat) or enzymatic action, the amide bond cleaves.
-
Parent: N-(4-Acetamidophenyl)indomethacin amide (Neutral, High LogP).[1]
-
Product 1: Indomethacin (Weak Acid, pKa ~4.5, Moderate LogP).
-
Product 2: 4-Aminoacetanilide (Basic/Neutral, Low LogP).[1]
Note: 4-Aminoacetanilide is distinct from Paracetamol (4-Hydroxyacetanilide).[1] The method must not confuse these if Paracetamol is used as an internal standard.
Visualization: Degradation Pathway
Figure 1: Hydrolytic degradation pathway of N-4-AIA yielding Indomethacin and 4-Aminoacetanilide.[1]
Experimental Protocol
Equipment & Materials
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/DAD detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Why: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for separating the highly retained amide from the polar amine.
-
-
Reagents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Orthophosphoric Acid (85%), Potassium Dihydrogen Phosphate.
Chromatographic Conditions
This method utilizes a gradient elution to handle the wide polarity span between 4-Aminoacetanilide (early eluting) and N-4-AIA (late eluting).[1]
| Parameter | Setting | Rationale |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 3.0) | Acidic pH suppresses Indomethacin ionization (pKa 4.5), improving peak shape and retention. |
| Mobile Phase B | Acetonitrile : Methanol (90:10 v/v) | High elution strength required for the lipophilic amide.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Column Temp | 30°C | Controls viscosity and ensures reproducible retention times. |
| Detection | UV @ 254 nm | Isosbestic point approximation; sensitive for both Indole and Benzene rings. |
| Injection Vol | 10 µL | Standard loop size.[1] |
Gradient Program:
-
0.0 min: 70% A / 30% B (Initial hold for polar amine elution)
-
5.0 min: 70% A / 30% B[1]
-
15.0 min: 20% A / 80% B (Linear ramp to elute Indomethacin and N-4-AIA)
-
20.0 min: 20% A / 80% B (Hold to clear column)
-
21.0 min: 70% A / 30% B (Re-equilibration)
-
25.0 min: Stop
Standard Preparation
Caution: N-4-AIA has limited solubility in pure water.[1]
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of N-4-AIA standard into a 10 mL volumetric flask. Dissolve in DMSO or DMF (approx. 1-2 mL), then make up to volume with Methanol.
-
Working Standard (50 µg/mL): Dilute 0.5 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A:ACN (50:50).
Method Validation (Self-Validating Systems)[1]
A reliable analytical method must be "self-validating," meaning it includes system suitability tests (SST) in every run to ensure data integrity.[1]
System Suitability Parameters
Run the Working Standard 5 times before analyzing samples.
| Parameter | Acceptance Criteria | Scientific Significance |
| RSD of Area | ≤ 2.0% | Confirms injector precision and detector stability. |
| Tailing Factor (T) | 0.9 < T < 1.5 | Ensures no secondary interactions (e.g., silanol activity).[1] |
| Theoretical Plates (N) | > 5000 | Confirms column efficiency.[1] |
| Resolution (Rs) | > 2.0 (between Indomethacin & N-4-AIA) | Critical for stability indicating capability.[1] |
Forced Degradation Protocol (Specificity)
To prove the method is stability-indicating, perform the following stress tests:
-
Acid Hydrolysis: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 2 hours. Neutralize.
-
Expected Result: Decrease in N-4-AIA peak; appearance of Indomethacin (RT ~12 min) and 4-Aminoacetanilide (RT ~3-4 min).[1]
-
-
Base Hydrolysis: Mix 1 mL Stock + 1 mL 0.1N NaOH. (Amides are sensitive to base).[1] Heat at 60°C for 1 hour. Neutralize.
-
Expected Result: Rapid conversion to Indomethacin.[1]
-
-
Oxidation: Mix 1 mL Stock + 1 mL 3% H2O2.
-
Expected Result: Potential N-oxide formation or indole ring oxidation (minor peaks).[1]
-
Analytical Workflow Visualization
Figure 2: Step-by-step analytical workflow from sample preparation to data generation.
Results Interpretation & Troubleshooting
-
Retention Order:
-
Troubleshooting - Peak Broadening: If the N-4-AIA peak is broad, increase the column temperature to 40°C or increase the Methanol ratio in Mobile Phase B to improve mass transfer kinetics.
-
Troubleshooting - Carryover: Due to the high lipophilicity of the amide, ensure the needle wash solvent contains at least 50% organic solvent (ACN/MeOH).
References
-
Kalgutkar, A. S., et al. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 43(15), 2860-2870.[2]
-
Cayman Chemical. (n.d.).[1] N-(4-acetamidophenyl)-Indomethacin amide Product Information. Cayman Chemical Product Database.
-
Tsvetkova, B., et al. (2012). High performance liquid chromatographic assay of Indomethacin and its related substances. Indian Journal of Pharmaceutical Education and Research.
-
Al-Sawahli, M., et al. (2020). RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine. International Journal of Analytical Chemistry.
Sources
Application Note: In Vivo Pharmacology of N-(4-Acetamidophenyl)indomethacin Amide (N-4-AIA)
Executive Summary
This application note details the experimental protocols for evaluating N-(4-Acetamidophenyl)indomethacin Amide (N-4-AIA) , a pharmacological derivative designed to overcome the gastrointestinal (GI) toxicity associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Unlike its parent compound Indomethacin, which is a non-selective COX-1/COX-2 inhibitor known for severe gastric irritation, N-4-AIA exhibits high selectivity for COX-2.
This guide provides researchers with validated workflows for formulation, oral dosing, and efficacy assessment using the Carrageenan-Induced Paw Edema model, alongside a Gastric Ulcerogenicity safety assay.
Scientific Rationale & Mechanism
The "Gastric-Sparing" Design
Indomethacin causes gastric damage through two primary mechanisms:
-
Topical Irritation: The free carboxylic acid group acts as a direct irritant to the mucosal lining.
-
Systemic COX-1 Inhibition: Blockade of COX-1 reduces the synthesis of cytoprotective prostaglandins (PGE2, PGI2) that maintain mucosal blood flow and bicarbonate secretion.
N-4-AIA addresses both issues by converting the carboxylic acid into a neutral amide using 4-acetamidophenol (Paracetamol). This structural modification shifts the pharmacodynamic profile from non-selective inhibition to selective COX-2 inhibition (IC50 = 0.12 µM against COX-2 vs. >66 µM against COX-1), thereby preserving the gastroprotective COX-1 function while maintaining potent anti-inflammatory activity.
Mechanistic Pathway Diagram
Figure 1: Pharmacological design and selectivity profile of N-(4-Acetamidophenyl)indomethacin Amide.
Compound Preparation & Formulation
N-4-AIA is highly lipophilic and practically insoluble in water. Proper vehicle selection is critical for ensuring consistent oral bioavailability.
Materials
-
Active Compound: N-(4-Acetamidophenyl)indomethacin Amide (Purity >98%).
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) sodium salt in distilled water OR 1% Methylcellulose.
-
Surfactant: Tween 80 (Polysorbate 80).
Formulation Protocol (Suspension for Oral Gavage)
Target Concentration: 1 mg/mL (for a 10 mg/kg dose @ 10 mL/kg volume).
-
Weighing: Accurately weigh the required amount of N-4-AIA powder.
-
Wetting: Add Tween 80 (1% of total final volume) directly to the powder. Triturate with a mortar and pestle to wet the hydrophobic crystals.
-
Suspension: Gradually add the 0.5% CMC solution while triturating to form a smooth white suspension.
-
Homogenization: Transfer to a vial and sonicate for 10–15 minutes (water bath sonicator) to break up aggregates.
-
Storage: Prepare fresh daily. Shake vigorously immediately before dosing.
Expert Tip: Avoid using 100% DMSO for oral gavage in ulcerogenicity studies, as DMSO itself can be a mild gastric irritant and confound the safety data.
Protocol A: Anti-Inflammatory Efficacy (Carrageenan-Induced Edema)[1][2][3][4]
This assay measures the acute anti-inflammatory activity of N-4-AIA compared to Indomethacin.
Experimental Design
-
Animals: Male Wistar or Sprague-Dawley rats (180–220 g).
-
Groups (n=6 per group):
-
Vehicle Control: 0.5% CMC (10 mL/kg, p.o.).
-
Positive Control: Indomethacin (5 mg/kg, p.o.).
-
Test Group: N-4-AIA (Equimolar dose to Indomethacin, approx. 7–10 mg/kg, p.o.).
-
Step-by-Step Procedure
-
Baseline Measurement (T0): Mark the right hind paw at the lateral malleolus. Measure the initial paw volume using a digital plethysmometer.
-
Drug Administration: Administer vehicle or drugs via oral gavage.
-
Induction (T+1h): One hour post-dosing, inject 0.1 mL of 1% Carrageenan (lambda type, in saline) into the sub-plantar tissue of the right hind paw.
-
Measurements: Measure paw volume at 1, 3, and 5 hours post-carrageenan injection.
-
Calculation:
Where is the mean edema volume of the control group and is the mean edema volume of the treated group.[1]
Protocol B: Gastric Ulcerogenicity Assessment
This critical safety assay validates the "COX-1 sparing" hypothesis.
Experimental Design
-
Fasting: Animals must be fasted for 24 hours prior to dosing (water ad libitum) to ensure the stomach is empty.
-
Dosing: Single high dose or sub-chronic dosing (3-5 days).
-
Challenge Dose: N-4-AIA (20–30 mg/kg) vs. Indomethacin (20 mg/kg).
-
Step-by-Step Procedure
-
Administration: Administer the test compounds orally.
-
Termination: Euthanize animals 6 hours after the final dose.
-
Dissection: Remove the stomach, open along the greater curvature, and rinse gently with saline.
-
Fixation: Pin the stomach flat on a corkboard and fix with 10% formalin for better visualization.
-
Scoring (Magnifying Glass 10x):
-
0: Normal mucosa.
-
1: Erythema or punctate hemorrhage (<1 mm).
-
2: Small ulcers (1–2 mm).
-
3: Large ulcers (>2 mm) or perforations.
-
-
Ulcer Index (UI): Sum of scores divided by number of animals.
Expected Data Profile
The following table illustrates the typical pharmacological profile expected when comparing N-4-AIA to Indomethacin.
| Parameter | Indomethacin (Parent) | N-4-AIA (Amide) | Interpretation |
| COX-2 IC50 | ~0.60 µM | 0.12 µM | N-4-AIA is more potent against the inflammatory target.[2][3][1] |
| COX-1 IC50 | ~0.02 µM | >66 µM | N-4-AIA spares the cytoprotective enzyme.[2][3] |
| Edema Inhibition | High (>70%) | High (>70%) | Retains therapeutic efficacy. |
| Gastric Ulcer Index | High (Severe Damage) | Low/Negligible | Primary Advantage: Significantly improved safety. |
References
-
Kalgutkar, A. S., Marnett, A. B., Crews, B. C., Remmel, R. P., & Marnett, L. J. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors.[3] Journal of Medicinal Chemistry, 43(15), 2860–2870.[3]
-
Halici, Z., Dengiz, G. O., Odabasoglu, F., Suleyman, H., Cadirci, E., & Halici, M. (2007). Amiodarone has anti-inflammatory and anti-oxidative properties: an experimental study in rats with carrageenan-induced paw edema. European Journal of Pharmacology, 566(1-3), 215–221. (Reference for Edema Protocol).
-
Suleyman, H., Demirezer, L. O., Kuruuzum, A., Banoglu, Z. N., Gocer, F., Ozbakir, G., & Gepdiremen, A. (2004). Antiinflammatory effect of the aqueous extract from Rumex patientia L. roots. Journal of Ethnopharmacology, 95(2-3), 215–218. (Reference for Ulcer Index Scoring).
Sources
Application Notes and Protocols for the Solubilization of N-(4-Acetamidophenyl)indomethacin Amide
Authored by: Senior Application Scientist, Gemini Division
Document ID: AN-2026-01-31-IND-AMD
Abstract
This document provides a comprehensive guide for the dissolution of N-(4-Acetamidophenyl)indomethacin Amide, a derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Given the limited availability of direct solubility data for this specific amide conjugate, this guide synthesizes information on the parent compound, indomethacin, with established principles of medicinal chemistry and laboratory practice for handling poorly water-soluble compounds. The protocols and recommendations herein are designed to provide researchers, scientists, and drug development professionals with a rational, stepwise approach to preparing this compound for a variety of experimental applications.
Introduction and Mechanistic Considerations
N-(4-Acetamidophenyl)indomethacin Amide is a synthetic derivative of indomethacin, created by forming an amide linkage between the carboxylic acid of indomethacin and 4-aminoacetanilide (the active metabolite of acetaminophen). This structural modification significantly alters the physicochemical properties of the parent drug, most notably its solubility profile.
Indomethacin itself is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it possesses high permeability but low aqueous solubility. The addition of the bulky, largely hydrophobic 4-acetamidophenyl group is anticipated to further decrease its solubility in aqueous media. Therefore, a systematic approach to solvent selection and solution preparation is critical for obtaining reliable and reproducible experimental results.
The primary challenge in dissolving this compound lies in overcoming the strong intermolecular forces within its crystal lattice and establishing favorable interactions with the solvent molecules. This guide will explore the use of organic solvents to create concentrated stock solutions and the subsequent dilution into aqueous buffers for final experimental concentrations, a standard and necessary practice for compounds of this nature.
Physicochemical Properties and Solubility Profile
A precise, experimentally determined solubility profile for N-(4-Acetamidophenyl)indomethacin Amide is not extensively documented in publicly available literature. However, we can infer a likely profile based on the well-characterized properties of indomethacin and the structural contribution of the amide substituent.
| Property | Indomethacin (Parent Compound) | N-(4-Acetamidophenyl)indomethacin Amide (Derivative) | Rationale for Predicted Change |
| Molecular Formula | C₁₉H₁₆ClNO₄ | C₂₇H₂₄ClN₃O₄ | Addition of C₈H₈N₂O moiety. |
| Molecular Weight | 357.79 g/mol | 490.95 g/mol | Increased molecular mass. |
| Aqueous Solubility | ~0.9 µg/mL at pH 7.4 | Predicted to be < 0.9 µg/mL | Increased molecular size and hydrophobicity are expected to decrease aqueous solubility further. |
| pKa | ~4.5 (carboxylic acid) | Not applicable (amide replaces the acidic proton) | The acidic carboxylic acid group is replaced by a neutral amide linkage, removing the potential for pH-dependent solubility enhancement via deprotonation. |
| LogP | ~3.1 | Predicted to be > 3.1 | The addition of an aromatic ring and other nonpolar groups is likely to increase the octanol-water partition coefficient, indicating greater lipophilicity. |
Expert Insight: The replacement of the ionizable carboxylic acid with a neutral amide group is the most significant change. For indomethacin, solubility can be increased at pH values above its pKa. This option is not available for the amide derivative, making the choice of a suitable organic solvent even more critical.
Solvent Selection and Preparation of Stock Solutions
The recommended approach is to prepare a high-concentration stock solution in a water-miscible organic solvent. This stock can then be serially diluted to the final working concentration in the desired aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline).
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the preferred solvent for creating primary stock solutions of N-(4-Acetamidophenyl)indomethacin Amide. Its strong dipolar, aprotic nature is highly effective at disrupting the crystal lattice of complex organic molecules.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another excellent polar aprotic solvent for this class of compounds. The choice between DMSO and DMF may depend on the specific downstream application, as DMF can sometimes be more aggressive towards certain plastics or biological preparations.
-
Ethanol (EtOH): While potentially less effective than DMSO or DMF, absolute ethanol can also be used. It is often preferred in experimental systems where even trace amounts of DMSO might have biological effects.
Experimental Workflow for Solvent Selection:
Figure 1. Decision workflow for selecting a primary organic solvent for N-(4-Acetamidophenyl)indomethacin Amide.
Detailed Experimental Protocols
Trustworthiness Note: These protocols include self-validating steps, such as visual inspection for precipitation, to ensure the integrity of the prepared solutions. Always use high-purity, anhydrous-grade solvents to prevent hydrolysis and improve solubility.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weigh Compound: Tare a sterile, chemically resistant microcentrifuge tube (e.g., polypropylene) on a calibrated analytical balance. Carefully weigh out 4.91 mg of N-(4-Acetamidophenyl)indomethacin Amide (MW: 490.95 g/mol ).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If particles are still visible, use a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied for short periods (5-10 minutes) to aid dissolution.
-
Visual Inspection: Once dissolved, the solution should be clear and free of any visible precipitate. Hold the tube against a light source to confirm.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
Critical Consideration: The final concentration of the organic solvent in the aqueous medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays.
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm Medium: Warm the desired volume of cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Serial Dilution (Recommended):
-
Step A (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. This creates a 1:100 dilution, resulting in a 100 µM solution in a medium containing 1% DMSO. Vortex gently immediately after adding the stock.
-
Step B (Final Dilution, if needed): If a lower DMSO concentration is required, this 100 µM solution can be further diluted. For example, a 1:10 dilution into the final assay volume will yield a 10 µM working concentration with a final DMSO concentration of 0.1%.
-
-
Direct Dilution (for 10 µM working concentration):
-
Add 1 µL of the 10 mM stock solution directly to 999 µL of pre-warmed medium.
-
Causality: It is crucial to add the small volume of the DMSO stock to the large volume of aqueous medium while vortexing or stirring. This rapid dispersion helps prevent the compound from precipitating out of solution as it crosses the solubility barrier.
-
-
Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitation. If precipitation occurs, the working concentration may be too high for the chosen medium.
Figure 2. Recommended serial dilution workflow to maintain compound solubility.
Troubleshooting and Advanced Considerations
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | The compound has exceeded its solubility limit in the chosen organic solvent. | Try gentle warming (37-50°C) or sonication. If unsuccessful, prepare a new stock at a lower concentration. |
| Precipitation Upon Dilution into Aqueous Medium | The compound's solubility in the final medium is too low. This is a common issue for highly lipophilic molecules. | 1. Lower the final concentration. 2. Increase the serum concentration in the medium if experimentally permissible (serum proteins like albumin can bind to and solubilize hydrophobic compounds).3. Use a co-solvent system: Prepare the working solution in a buffer containing a small percentage (e.g., 5-10%) of ethanol or polyethylene glycol (PEG).4. Consider formulation with surfactants: For in vitro assays, non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at low concentrations (0.1-1%) to form micelles that encapsulate the compound. However, vehicle controls are essential as these agents can have their own biological effects. |
| Cloudy or Hazy Working Solution | Formation of micro-precipitates, indicating poor solubility. | Discard the solution. Re-prepare by adding the stock solution more slowly to the aqueous medium while vigorously vortexing to ensure rapid mixing. |
Safety and Handling
As a derivative of a pharmacologically active compound, N-(4-Acetamidophenyl)indomethacin Amide should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.
-
Handling: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Disposal: Dispose of the compound and any solutions in accordance with local, state, and federal regulations for chemical waste.
References
-
Yasir, M., et al. (2010). Indomethacin: A Review of its Therapeutic Applications, Pharmacological Actions, and Pharmacokinetics. International Journal of Pharmaceutical Sciences and Research, 1(5), 1-10. [Link]
-
Charalabidis, A., et al. (2016). BCS Class II Drug Dissolution: In Vitro-In Vivo Correlations. In Drug Discovery and Development - From Molecules to Medicine. IntechOpen. [Link]
- Koehn, F. E. (2005). High throughput screening of natural products. In Natural Products: Drug Discovery and Therapeutic Medicine. Humana Press.
-
Timm, M., et al. (2013). The use of DMSO in cell-based assays: A review. Assay and Drug Development Technologies, 11(5), 267-275. [Link]
Application Note: N-(4-Acetamidophenyl)indomethacin Amide as a Selective COX-2 Probe in Cell Culture
[1][2]
Abstract & Core Significance
N-(4-Acetamidophenyl)indomethacin Amide (also known as N-4-AIA or Indomethacin-Paracetamol Amide ) is a chemically modified derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1][2] Unlike its parent compound, which is a non-selective inhibitor of both COX-1 and COX-2 (with a preference for COX-1), N-4-AIA is a highly selective inhibitor of COX-2 .[1][2]
This application note details the protocol for utilizing N-4-AIA to isolate and study COX-2 specific activity in cell culture models. By converting the carboxylic acid of indomethacin to a bulky amide, the molecule loses affinity for the constrictive active site of COX-1 but retains high affinity for the larger side pocket of the COX-2 active site.[1][2] This makes it an essential tool for distinguishing constitutive (COX-1) vs. inducible (COX-2) prostaglandin synthesis in inflammatory and oncological research.[1][2]
Mechanism of Action & Selectivity
The pharmacological value of N-4-AIA lies in its structural modification.[1][2]
-
Parent Compound (Indomethacin): Contains a free carboxylic acid that forms a salt bridge with Arg-120 in the cyclooxygenase channel.[1][2] It inhibits both isoforms but is often >10-fold more potent against COX-1.[1][2]
-
Derivative (N-4-AIA): The carboxylic acid is amidated with a 4-acetamidophenyl group.[1][2][3][4][5] This bulky extension prevents entry into the narrower hydrophobic channel of COX-1 but is accommodated by the unique "side pocket" present in the COX-2 isoform (Val-523 in COX-2 vs. Ile-523 in COX-1).[1][2]
Key Pharmacological Metrics:
Visualization: Mechanism of Selectivity
Caption: Structural logic of N-4-AIA selectivity. The bulky amide group creates a steric clash with COX-1, ensuring only COX-2 is inhibited.[1][2]
Material Preparation & Handling[2][5]
Solubility Data
N-4-AIA is hydrophobic.[1][2] Proper solubilization is critical to prevent precipitation in aqueous media.[1][2]
| Solvent | Solubility Limit | Stock Concentration Rec.[1][2] | Notes |
| DMSO | ~15 mg/mL (30 mM) | 10 mM | Recommended vehicle.[2] |
| DMF | ~20 mg/mL (40 mM) | 10 mM | Alternative vehicle.[1][2] |
| Ethanol | Low/Variable | Not Recommended | Avoid.[2] |
| PBS (pH 7.2) | < 0.1 mg/mL | N/A | Do not dissolve directly. |
Stock Solution Protocol[1][2]
-
Weighing: Accurately weigh 5 mg of N-4-AIA (MW: 489.95 g/mol ).
-
Dissolution: Add 1.02 mL of high-grade anhydrous DMSO to create a 10 mM Stock Solution .
-
Vortexing: Vortex vigorously for 30-60 seconds until the solution is perfectly clear.
-
Aliquot & Storage: Aliquot into light-protective amber tubes (20-50 µL each) to avoid freeze-thaw cycles.
Experimental Protocol: COX-2 Inhibition Assay
Objective: Determine the COX-2 specific inhibition profile in LPS-stimulated RAW 264.7 macrophages.
Cell Culture System[2]
-
Cell Line: RAW 264.7 (Murine Macrophages) or HCA-7 (Human Colon Adenocarcinoma).[1][2]
-
Seeding Density:
cells/well in a 24-well plate.[2] -
Incubation: 37°C, 5% CO2, humidified atmosphere.[2]
Experimental Workflow
Day 1: Seeding
-
Seed cells and allow them to adhere overnight (18-24 hours).[1][2] Cells should be ~70-80% confluent at the start of treatment.[2]
Day 2: Induction & Treatment Design Note: COX-2 is an inducible enzyme.[2][4][7] You must induce its expression (typically with LPS) while simultaneously or pre-treating with the inhibitor to observe reduced PGE2 output.[2]
-
Preparation of Media: Prepare fresh media containing LPS (Lipopolysaccharide) at 1 µg/mL.[1][2]
-
Inhibitor Dilution: Prepare a serial dilution of N-4-AIA in the LPS-containing media.[1][2]
-
Treatment: Aspirate old media and add 500 µL of the treatment media to respective wells.
-
Incubation: Incubate for 16-24 hours . (COX-2 protein levels peak ~8-12h; PGE2 accumulation is best measured at 18-24h).[1][2]
Day 3: Harvest & Assay
-
Supernatant Collection: Collect cell culture supernatant.[1][2] Centrifuge at 500 x g for 5 mins to remove debris.
-
PGE2 Quantification: Use a competitive PGE2 ELISA Kit to measure Prostaglandin E2 levels in the supernatant.[2]
-
Viability Check (Crucial): Perform an MTT or Alamar Blue assay on the remaining cells to ensure reduced PGE2 is due to enzyme inhibition, not cell death.[2]
Visualization: Experimental Workflow
Caption: Step-by-step workflow for evaluating N-4-AIA activity in an inflammatory cell model.
Data Analysis & Expected Results
Calculating IC50
-
Normalize Data: Calculate % PGE2 production relative to the "LPS + Vehicle" positive control (set as 100%).
-
Curve Fitting: Plot Log[Inhibitor] vs. % Response. Use a non-linear regression (4-parameter logistic) to calculate IC50.[2]
-
Validation Criteria:
Interpreting Selectivity
To prove selectivity in your specific model, run a parallel arm using Indomethacin (Parent) .[2]
Troubleshooting & Critical Notes
| Issue | Probable Cause | Solution |
| Precipitation in Media | Concentration too high or rapid addition.[2] | Dilute stock in media slowly while vortexing.[1][2] Keep final DMSO < 0.5%.[2] |
| No Inhibition Observed | LPS induction failed.[1][2] | Check TLR4 activity of cells. Verify LPS quality. |
| High Cell Death | DMSO toxicity or Compound toxicity.[1][2] | Include a "Vehicle Only" control.[2][8] Ensure final DMSO is <0.5%.[1][2] |
| High Background PGE2 | FBS contains prostaglandins.[2] | Use charcoal-stripped FBS or low-serum media (1% FBS) during the treatment phase.[2] |
References
-
Kalgutkar, A. S., Marnett, A. B., Crews, B. C., Remmel, R. P., & Marnett, L. J. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors.[2][4][6] Journal of Medicinal Chemistry, 43(15), 2860–2870.[2]
-
Kalgutkar, A. S., & Marnett, L. J. (2000). Design, synthesis, and biochemical evaluation of N-substituted indomethacin amides as selective cyclooxygenase-2 inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters, 10(17), 1985-1989.[1][2]
-
Cayman Chemical. N-(4-acetamidophenyl)-Indomethacin amide Product Information. Cayman Chemical Product Insert.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(4-ACETAMIDOPHENYL)-INDOMETHACIN AMIDE | 261766-23-8 [amp.chemicalbook.com]
- 4. apexbt.com [apexbt.com]
- 5. N-(4-Acetamidophenyl)indomethacin Amide | 261766-23-8 - Coompo [coompo.com]
- 6. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-(4-Acetamidophenyl)indomethacin Amide (N-4-AIA)
[1][2]
Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Experimental Artifacts in N-4-AIA Workflows CAS: 261766-23-8[1][2]
Introduction: The Selectivity Switch
Welcome to the technical guide for N-(4-Acetamidophenyl)indomethacin amide (N-4-AIA) . As researchers, you likely selected this compound for its specific profile: unlike its parent compound Indomethacin (a non-selective, COX-1 biased NSAID), N-4-AIA is a potent, COX-2 selective inhibitor .[1][2]
The Core Technical Challenge: The amide functionalization that confers COX-2 selectivity is also the source of your primary experimental artifacts. If this amide bond hydrolyzes, your solution reverts to Indomethacin, causing a "Selectivity Drift" where you unintentionally inhibit COX-1.[2] Furthermore, the removal of the ionizable carboxylate group drastically reduces aqueous solubility, leading to "silent precipitation" in bioassays.
This guide addresses these specific failure modes with self-validating protocols.
Module 1: Solubility & Precipitation Artifacts
Q: Why do my IC50 curves plateau early or show high variability between replicates?
Diagnosis: You are likely experiencing "Silent Precipitation." N-4-AIA is highly lipophilic (LogP > 4).[1][2] While soluble in DMSO, it is nearly insoluble in aqueous buffers (PBS/Media). When you spike a high-concentration DMSO stock directly into the media, the compound crashes out of solution immediately, forming micro-aggregates that are invisible to the naked eye but biologically inactive.
The Artifact: The concentration of dissolved drug is much lower than the calculated concentration.
Quantitative Solubility Data
| Solvent | Solubility Limit (Approx.) | Notes |
| DMSO | ~16 - 17 mg/mL | Recommended for Stock (Store -20°C) |
| DMF | ~20 mg/mL | Alternative organic solvent |
| Ethanol | ~6.7 mg/mL | Lower solubility than DMSO |
| PBS (pH 7.2) | < 0.05 mg/mL | CRITICAL FAILURE POINT |
Troubleshooting Protocol: The "Step-Down" Dilution
Do not dilute directly from 10 mM DMSO to aqueous buffer.[2] Use an intermediate dilution step to prevent "shock" precipitation.[2]
-
Prepare Stock: 10 mM in 100% DMSO.
-
Intermediate Step: Dilute Stock 1:10 into 100% Ethanol or 50% DMSO/PBS (if assay tolerates) to create a 1 mM working solution.
-
Final Dilution: Spike the working solution into the assay media. Ensure final DMSO concentration is < 0.1% (or as tolerated by cells).[1][2]
-
Validation: Use Dynamic Light Scattering (DLS) or simply spin down a mock sample at 10,000 x g for 10 mins and measure the supernatant absorbance at 320 nm.[2] If absorbance drops compared to the pre-spin sample, you have precipitation.
Figure 1: Comparison of direct spiking (risk of precipitation) vs. step-down dilution strategies.
Module 2: Stability & "Selectivity Drift"
Q: I am seeing significant COX-1 inhibition. Is the compound non-selective?
Diagnosis: You are likely observing Hydrolytic Reversion. N-4-AIA is designed to be COX-2 selective.[1][2][3] However, if the amide bond cleaves (hydrolysis), it releases free Indomethacin , which is a nanomolar inhibitor of COX-1.[2]
The Artifact: Your "COX-2 Selective" reagent is slowly turning into a "COX-1 Inhibitor" in your fridge or during long incubations.[1][2]
Mechanistic Insight:
-
N-4-AIA: IC50 (COX-2) ≈ 0.12 µM | IC50 (COX-1) > 66 µM (Selectivity > 500-fold).[1][2][3]
-
Indomethacin (Hydrolysis Product): IC50 (COX-1) ≈ 0.02 µM.[1][2]
-
Result: Even 1% hydrolysis generates enough Indomethacin to inhibit COX-1, ruining your selectivity controls.[1][2]
Stability Validation Protocol
Perform this QC check if your selectivity ratios look off.
-
Method: HPLC-UV (C18 Column).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1][2] Gradient 50% -> 90% ACN.[1][2]
-
Detection: 254 nm.
-
Markers: Run pure Indomethacin as a standard.
-
Criterion: If the Indomethacin peak (> 5% area) appears in your N-4-AIA stock, discard the stock .
Storage Rule: Never store N-4-AIA in aqueous or alkaline buffers. Store as lyophilized powder (-20°C) or anhydrous DMSO stock (-20°C, < 1 month).
Figure 2: The "Selectivity Drift" mechanism where degradation leads to loss of COX-2 specificity.[1][2]
Module 3: Assay Interference (Fluorescence)
Q: Why is my fluorescence baseline shifting in binding assays?
Diagnosis: Intrinsic Fluorescence Quenching. Indomethacin derivatives are known to interact with Tryptophan (Trp) residues in the COX enzyme channel.[4] The indole ring of N-4-AIA can quench the intrinsic fluorescence of the protein upon binding.[1][2]
The Artifact: In fluorescence-based binding assays, this quenching can be mistaken for a signal change related to your probe, or it can mask the signal of a fluorogenic substrate.
Solution:
-
Blank Correction: Always run a "Compound Only" control (no enzyme) and an "Enzyme Only" control.
-
Inner Filter Effect: If using high concentrations (>50 µM), N-4-AIA may absorb light at the excitation/emission wavelengths of your fluorophore.[1][2] Check the UV-Vis spectrum of N-4-AIA against your fluorophore's spectra.
References
-
Kalgutkar, A. S., et al. (2000).[2][3][5] Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors.[2][3][4][5][6] Journal of Medicinal Chemistry.
-
Cayman Chemical. (2022).[1][2][7][8] N-(4-acetamidophenyl)-Indomethacin amide Product Information & Solubility Data.
-
Marnett, L. J., et al. (2006).[2] Synthesis and stability of two indomethacin prodrugs.[9] (Discussing amide vs ester stability kinetics).
-
Uddin, M. J., et al. (2015).[2] Conservative Secondary Shell Substitution In Cyclooxygenase-2 Reduces Inhibition by Indomethacin Amides and Esters via Altered Enzyme Dynamics.[1][2][4] Biochemistry.[1][2][7] (Details on fluorescence quenching interactions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Conservative Secondary Shell Substitution In Cyclooxygenase-2 Reduces Inhibition by Indomethacin Amides and Esters via Altered Enzyme Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoform-selective interaction of cyclooxygenase-2 with indomethacin amides studied by real-time fluorescence, inhibition kinetics, and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioiodinated indomethacin amide for molecular imaging of cyclooxygenase-2 expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scialert.net [scialert.net]
N-(4-Acetamidophenyl)indomethacin Amide inconsistent results in assays
[1][2][3][4][5][6]
-
Selectivity: High for COX-2 (
) vs. COX-1 ( ).[1][2][3][4][6] -
Primary Challenge: High lipophilicity leading to "silent precipitation" in aqueous buffers.
Part 1: Troubleshooting Solubility & Preparation (The #1 Failure Point)
Symptom: Flat dose-response curves, high variability between replicates, or lower-than-expected potency.[1][2][3]
Root Cause: N-4-AIA is highly lipophilic.[1][2][3] When diluted directly from DMSO into aqueous buffer (e.g., PBS or Tris), it often forms micro-precipitates that are invisible to the naked eye but significantly reduce the effective free drug concentration.
Protocol: The "Intermediate Dilution" Method
Do not dilute directly from 10 mM stock to assay buffer. Use this step-down approach to maintain solubility.
-
Stock Preparation: Dissolve powder in 100% DMSO to create a 10 mM or 25 mM stock . Vortex vigorously.
-
Critical: If the solution is cloudy, sonicate at 40°C for 5 minutes.
-
-
Serial Dilution (The "DMSO-to-DMSO" Rule): Perform all serial dilutions in 100% DMSO first.
-
Why? Diluting in buffer creates a solubility gradient. Diluting in DMSO ensures all tubes have accurate concentrations before they touch water.
-
-
Final Transfer: Transfer 1 µL of the DMSO dilution into 199 µL of assay buffer (0.5% final DMSO).
-
Mix immediately. Do not let the DMSO drop sit on the surface.[2]
-
FAQ: Solubility
Q: Can I use ethanol instead of DMSO? A: Ethanol is possible (
with ultrasonication) but DMSO () is superior for stability.[1] Avoid storing ethanolic stocks as evaporation alters concentration.[3]
Q: My assay buffer contains BSA. Does this help? A: Yes, but be careful. BSA binds lipophilic drugs, reducing the free concentration available to inhibit COX-2.[2][3] If your
shifts right (lower potency) in the presence of serum/BSA, calculate the shift relative to serum-free controls.
Part 2: Enzyme Kinetics & Incubation (The "Time" Error)
Symptom:
Root Cause: Indomethacin and its amide derivatives are often slow, tight-binding inhibitors .[1][2][3][7] They do not bind instantaneously.[2] If you add the inhibitor and substrate simultaneously, the enzyme begins converting substrate before the inhibitor has fully engaged, leading to false "low potency" results.[3]
Protocol: Time-Dependent Inhibition Assay
-
Pre-Incubation (Mandatory): Incubate N-4-AIA with the COX-2 enzyme for 15–30 minutes at room temperature (or 37°C) before adding Arachidonic Acid (substrate).[1][2][3]
-
Reaction Initiation: Add Arachidonic Acid + Colorimetric/Fluorescent Probe to start the reaction.
-
Readout: Measure immediately.
Data Interpretation:
-
No Pre-incubation:
might appear as ~1.0 µM. -
30 min Pre-incubation:
should tighten to ~0.12 µM (Literature standard).
Part 3: Selectivity & Biological Context[1][2][3][7]
Symptom: The compound shows no effect in my platelet aggregation assay.
Root Cause: Platelets primarily express COX-1 .[1][2][3][4] Since N-4-AIA is >400-fold selective for COX-2, it should not inhibit COX-1 mediated platelet aggregation at physiological concentrations.[1][2][3] This is a feature, not a bug.
Selectivity Verification Matrix
| Assay System | Target Enzyme | Expected Outcome (N-4-AIA) | Troubleshooting |
| HUVEC Cells (LPS induced) | COX-2 (High) | Potent Inhibition | If inactive, check LPS induction time (needs 6-24h to express COX-2).[1][2][3] |
| Washed Platelets | COX-1 (High) | No/Low Inhibition | If active, check concentration (is it >50 µM?).[1][2][3] |
| Recombinant Enzyme | Purified COX-2 | Potent Inhibition | If inactive, check pre-incubation time.[1][2][3] |
Part 4: Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for resolving inconsistent data.
Figure 1: Decision tree for isolating the root cause of assay failure based on variability patterns.
Part 5: Stability & Storage
Symptom: The compound worked last month but is inactive today.
Technical Insight: While amides are generally stable, Indomethacin derivatives can undergo hydrolysis or photochemical degradation.[3]
References
-
Kalgutkar, A. S., et al. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors.[3][4][7] Journal of Medicinal Chemistry, 43(15), 2860–2870.
-
Cayman Chemical. (n.d.). N-(4-acetamidophenyl)-Indomethacin amide Product Information.
- Key Finding: Provides solubility data (DMSO 15 mg/mL) and stability guidelines.
-
Marnett, L. J., & Kalgutkar, A. S. (1999).[3] Cyclooxygenase 2 inhibitors: discovery, selectivity and the future. Trends in Pharmacological Sciences, 20(11), 465-469.[3]
- Key Finding: Discusses the mechanism of slow, tight-binding inhibition characteristic of Indomethacin deriv
Validation & Comparative
Technical Comparison Guide: N-(4-Acetamidophenyl)indomethacin Amide vs. Celecoxib
[1][2]
Executive Summary
This guide provides a rigorous technical comparison between Celecoxib , the clinical gold standard for selective COX-2 inhibition, and N-(4-Acetamidophenyl)indomethacin Amide (N-4-AIA) , a potent indole-based research compound designed to overcome the gastrointestinal toxicity of traditional NSAIDs.[1][2]
While Celecoxib utilizes a sulfonamide-binding mechanism within the COX-2 hydrophilic side pocket, N-4-AIA represents a strategic derivatization of the indomethacin scaffold.[1][2] By converting the carboxylic acid of indomethacin to a secondary amide, N-4-AIA eliminates COX-1 affinity while retaining potent, time-dependent COX-2 inhibition.[1][2] This comparison highlights their distinct binding kinetics, selectivity profiles, and experimental utility.
Chemical Architecture & Binding Mechanisms
Structural Divergence[2][3]
-
Celecoxib: A diarylheterocycle (pyrazole) scaffold.[1][2][3] It relies on a sulfonamide (
) pharmacophore to anchor into the COX-2 specific hydrophilic side pocket (Arg-513/His-90).[1][2] -
N-4-AIA: An indole-acetic acid derivative.[1][2] It modifies the carboxylic acid of indomethacin into a
-acetamido-phenyl amide.[1][2] This modification removes the acidic center responsible for direct gastric irritation and COX-1 salt-bridge formation (Arg-120).[1][2]
Mechanism of Action (MOA)
The selectivity of these two compounds arises from fundamentally different interactions with the cyclooxygenase active site.[1]
-
Celecoxib (The "Side-Pocket" Binder): Celecoxib exploits the structural difference at position 523 (Isoleucine in COX-1 vs. Valine in COX-2).[1][2] The smaller Valine in COX-2 opens a hydrophobic side pocket accessible to the bulky sulfonamide group of Celecoxib.[1][2] This steric fit is the primary driver of its selectivity.
-
N-4-AIA (The "Entry-Region" Binder): Unlike the parent molecule indomethacin (which binds non-selectively), N-4-AIA acts as a slow, tight-binding inhibitor specific to COX-2.[1][2] Its selectivity is not solely driven by the sulfonamide pocket.[4] Instead, the bulky amide group creates a steric clash with the narrower channel of COX-1, while interacting favorably with residues at the apex and opening of the COX-2 active site.[1][2]
Visualizing the Mechanistic Pathways[1][2]
Figure 1: Mechanistic divergence between Celecoxib (Side-Pocket exploitation) and N-4-AIA (Channel Entry modification).[1][2]
Pharmacological Performance Profiling[2]
The following data aggregates key findings from Kalgutkar et al. and standard pharmacological benchmarks.
Enzyme Inhibition Data ( )[1][2][6][7][8]
| Parameter | Celecoxib (Benchmark) | N-4-AIA (Test Compound) | Implication |
| COX-2 | ~0.04 - 0.07 µM | 0.12 µM | Comparable potency in human recombinant assays.[1][2] |
| COX-1 | > 15 µM | > 66 µM | N-4-AIA shows virtually no affinity for COX-1 at high concentrations.[1][2] |
| Selectivity Ratio | > 300-fold | > 550-fold | Both are highly selective; N-4-AIA eliminates the residual COX-1 activity seen in parent Indomethacin.[1][2] |
| Binding Kinetics | Time-dependent | Slow, Tight-binding | N-4-AIA requires pre-incubation for maximal efficacy; not a rapid equilibrium inhibitor.[1][2] |
Safety Profile: Gastric Toxicity
A critical limitation of Indomethacin is gastric ulceration. The amide modification in N-4-AIA successfully mitigates this.[1][2][5]
Experimental Protocols
To validate these profiles in your own laboratory, follow these standardized workflows.
Protocol: COX Inhibition Assay (Colorimetric)
Objective: Determine
-
Reagent Prep:
-
Inhibitor Incubation (Critical Step):
-
Reaction Initiation:
-
Termination & Detection:
Synthesis Workflow for N-4-AIA
For researchers needing to synthesize N-4-AIA from Indomethacin stock.[1][2]
Figure 2: Synthetic route for converting Indomethacin to N-4-AIA.
Conclusion & Recommendations
-
Use Celecoxib if: You require a clinically validated control, are studying the specific sulfonamide-binding pocket, or need a compound with extensive ADME/Tox data in humans.
-
Use N-4-AIA if: You are investigating the indole-binding domain of COX-2, require a tool compound to prove that gastrotoxicity is linked to the carboxylic acid moiety of NSAIDs, or are developing novel "safe" indomethacin analogs.[1][2] N-4-AIA serves as a premier chemical probe for distinguishing between COX-1 and COX-2 functions without the confounding variable of gastric damage associated with the parent indomethacin.[1][2]
References
-
Kalgutkar, A. S., Marnett, A. B., Crews, B. C., Remmel, R. P., & Marnett, L. J. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors.[6][3][5][7][8] Journal of Medicinal Chemistry, 43(15), 2860-2870.[5][7][8]
-
Kalgutkar, A. S., et al. (2000). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.[1][2][6][3][7] Proceedings of the National Academy of Sciences, 97(2), 925-930.[6][7] [1][2]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[1][2] Journal of Medicinal Chemistry, 40(9), 1347-1365.[1]
-
Marnett, L. J., & Kalgutkar, A. S. (1999). Cyclooxygenase 2 inhibitors: discovery, selectivity and the future. Trends in Pharmacological Sciences, 20(11), 465-469.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indocin vs Celebrex | Power [withpower.com]
- 5. apexbt.com [apexbt.com]
- 6. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. amit kalgutkar - Google Scholar [scholar.google.com]
Comparative Guide: Indomethacin vs. N-(4-Acetamidophenyl)indomethacin Amide (N-4-AIA)
[1]
Executive Summary
This technical guide analyzes the structural and functional divergence between the classical NSAID Indomethacin and its derivative, N-(4-Acetamidophenyl)indomethacin Amide (N-4-AIA) . While Indomethacin is a potent but non-selective cyclooxygenase (COX) inhibitor with significant gastrointestinal (GI) toxicity due to COX-1 suppression, N-4-AIA represents a strategic chemical modification that effectively "silences" COX-1 affinity while retaining high potency for COX-2. This guide details the mechanistic basis of this selectivity shift, supported by quantitative data and experimental protocols.
Mechanistic Divergence: The Structural Basis of Selectivity
The fundamental difference in performance between these two molecules lies in their interaction with the COX active site, specifically the "side pocket" accessible only in the COX-2 isoform.
Indomethacin: The Classical Mechanism
Indomethacin functions via a carboxylic acid moiety that forms an ionic salt bridge with Arg120 at the constriction site of the COX channel.[1] This interaction is critical for high-affinity binding to COX-1. However, because the hydrophobic channel in COX-1 is narrow (due to the presence of Ile523 ), Indomethacin binds tightly but lacks selectivity, inhibiting the constitutive COX-1 required for gastric mucosal protection.
N-4-AIA: The Selectivity Switch
N-4-AIA is generated by amidating the carboxylic acid of Indomethacin with 4-aminoacetanilide. This modification achieves two critical outcomes:
-
Elimination of the Salt Bridge: The conversion of the acid to a neutral amide removes the ionic interaction with Arg120, drastically reducing affinity for COX-1.
-
Exploitation of the COX-2 Side Pocket: COX-2 possesses a slightly larger active site due to the substitution of Ile523 (in COX-1) with the smaller Val523 . This creates a hydrophobic "side pocket." The bulky N-(4-acetamidophenyl) group of N-4-AIA projects into this pocket, stabilizing the complex via hydrophobic interactions that are sterically prohibited in COX-1.
Pathway Visualization: Binding Kinetics & Selectivity
The following diagram illustrates the structural logic dictating the selectivity profiles of both compounds.
Figure 1: Mechanistic differentiation showing how amidation prevents Arg120 binding (COX-1 evasion) while exploiting the Val523 pocket in COX-2.
Quantitative Performance Comparison
The data below synthesizes key findings from seminal structure-activity relationship (SAR) studies, specifically highlighting the dramatic shift in IC50 values (concentration required for 50% inhibition).
| Feature | Indomethacin (Parent) | N-(4-Acetamidophenyl)indomethacin Amide |
| Chemical Class | Indole acetic acid (Carboxylate) | Indole amide |
| COX-1 IC50 | 0.02 µM - 0.23 µM (Potent) | > 66.0 µM (Inactive) |
| COX-2 IC50 | ~0.60 µM | 0.12 µM (Potent) |
| Selectivity Ratio | Non-selective (favoring COX-1) | > 550-fold (favoring COX-2) |
| Binding Type | Rapid equilibrium, time-dependent | Slow, tight-binding (Time-dependent) |
| Primary Utility | General inflammation (High GI risk) | Targeted research probe (Low GI risk) |
Note: Data derived from human recombinant COX-2 and ovine COX-1 assays [1].[2]
Experimental Protocol: COX Inhibition Screening
To validate the selectivity of N-4-AIA in your own laboratory, the following colorimetric inhibitor screening protocol is recommended. This assay relies on the peroxidase activity of COX, measuring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
Reagents Required[3][4]
-
Enzymes: Recombinant Human COX-2; Ovine COX-1 (Purified).
-
Substrate: Arachidonic Acid (100 µM final).
-
Chromophore: TMPD (Colorimetric indicator).
-
Cofactor: Heme (Hematin).
-
Vehicle: DMSO (Final concentration < 2%).
Step-by-Step Workflow
-
Enzyme Reconstitution: Dilute COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing Hematin. Allow to stand for 5 minutes to reconstitute the holoenzyme.
-
Inhibitor Incubation:
-
Prepare serial dilutions of Indomethacin and N-4-AIA in DMSO.
-
Add 10 µL of inhibitor to 180 µL of the enzyme mixture.
-
Crucial Step: Incubate for 15–20 minutes at 25°C. Reasoning: N-4-AIA exhibits slow, tight-binding kinetics. Insufficient pre-incubation will underestimate its potency.
-
-
Reaction Initiation: Add 10 µL of Arachidonic Acid/TMPD mixture to initiate the reaction.
-
Measurement: Monitor absorbance at 590 nm for 5 minutes.
-
Calculation: Determine the slope of the linear portion of the curve (velocity). Calculate % Inhibition relative to the DMSO control.
Assay Logic Visualization
Figure 2: Sequential workflow for the TMPD colorimetric COX inhibition assay.
Synthesis Context for Development
For medicinal chemists, the synthesis of N-4-AIA is a facile, one-step derivatization of Indomethacin.
-
Reaction: Coupling of Indomethacin (carboxylic acid) with 4-aminoacetanilide.
-
Coupling Agents: Standard EDC/HOBt or mixed anhydride methods.
-
Yield: Typically high (>70%), making it an accessible probe for structure-activity studies.
References
-
Kalgutkar AS, Marnett AB, Crews BC, Remmel RP, Marnett LJ. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. J Med Chem.[2][1] 2000 Jul 27;43(15):2860-70.[2]
-
Marnett LJ, Kalgutkar AS. Cyclooxygenase 2 inhibitors: discovery, selectivity and the future. Trends Pharmacol Sci. 1999 Nov;20(11):465-9.
-
Blobaum AL, Marnett LJ. Structural and functional basis of cyclooxygenase inhibition. J Med Chem.[2][1] 2007 Apr 5;50(7):1425-41.
A Comparative Analysis of Selective COX-2 Inhibitors: A Guide for Researchers
Notice: A comprehensive search of scientific literature and chemical databases did not yield specific information for a compound designated "N-4AIA" as a selective COX-2 inhibitor. To fulfill the objective of this guide—to provide a detailed comparison of a selective COX-2 inhibitor against its alternatives—this document will use Celecoxib , a well-characterized and widely-recognized selective COX-2 inhibitor, as the primary subject of analysis and comparison. The principles, experimental protocols, and comparative logic presented herein are directly applicable to the evaluation of any novel selective COX-2 inhibitor.
Introduction: The Rationale for COX-2 Selectivity
The enzyme Cyclooxygenase (COX) is a key mediator in the conversion of arachidonic acid into prostaglandins, which are crucial signaling molecules in numerous physiological and pathological processes.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role, particularly in maintaining the integrity of the stomach lining and regulating kidney function.[2]
-
COX-2 , in contrast, is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated at sites of inflammation by stimuli such as cytokines and bacterial endotoxins.[3][4] The prostaglandins produced by COX-2 are principal mediators of inflammation, pain, and fever.[5]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[1] While their therapeutic effects are derived from blocking COX-2, the simultaneous inhibition of COX-1 is responsible for common and sometimes severe side effects, most notably gastrointestinal ulceration and bleeding.[5] This understanding drove the development of a class of drugs known as selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory and analgesic effects with an improved gastrointestinal safety profile.[6][7]
This guide provides a detailed comparison of Celecoxib with other selective and non-selective COX inhibitors, supported by quantitative data and standardized experimental methodologies.
The COX-2 Signaling Pathway in Inflammation
The induction of COX-2 is a central event in the inflammatory cascade. Various pro-inflammatory stimuli, including cytokines like TNF-α and IL-1β, activate intracellular signaling pathways such as NF-κB and MAPK.[4] These pathways converge on the COX-2 gene, initiating its transcription and translation. The resulting COX-2 enzyme then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further converted into various pro-inflammatory prostaglandins, most notably PGE2.[3] These prostaglandins act on their respective receptors to mediate the classic signs of inflammation: pain, fever, and swelling.[5]
Caption: The COX-2 signaling pathway and the point of inhibition.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy and safety profile of a COX inhibitor is defined by two key parameters: its potency (how much of the drug is needed to inhibit the enzyme) and its selectivity (how well it distinguishes between COX-2 and COX-1). These are quantified using the half-maximal inhibitory concentration (IC50).
-
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.[2]
-
Selectivity Index (SI): Calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value signifies greater selectivity for inhibiting COX-2 over COX-1.[8]
The table below compares Celecoxib with other selective and non-selective NSAIDs.
| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | COX-2 Selective | 82 | 6.8 | 12 |
| Rofecoxib | COX-2 Selective | >1000 | 0.018 | >55,555 |
| Etoricoxib | COX-2 Selective | 108 | 1.06 | 102 |
| Diclofenac | Preferential COX-2 | 2.2 | 0.07 | 31.4 |
| Meloxicam | Preferential COX-2 | 2.1 | 0.12 | 17.5 |
| Ibuprofen | Non-selective | 13 | 344 | 0.04 |
| Naproxen | Non-selective | 5.0 | 8.8 | 0.57 |
Note: IC50 values can vary between different studies and assay conditions. The data presented are representative values compiled from multiple sources for comparative purposes.[2][7][9]
From this data, it is evident that compounds like Rofecoxib and Etoricoxib exhibit very high selectivity for COX-2. Celecoxib is also highly selective. In contrast, traditional NSAIDs like Ibuprofen and Naproxen show little to no selectivity, with Ibuprofen being slightly more potent against COX-1.
Structure-Activity Relationship (SAR) of COX-2 Inhibitors
The structural differences between the active sites of COX-1 and COX-2 are the basis for the design of selective inhibitors. The COX-2 active site is slightly larger and has a side pocket that is absent in COX-1. Selective inhibitors are designed with specific chemical moieties that can fit into this side pocket, thereby preventing them from binding effectively to the narrower COX-1 active site.
For many diarylheterocyclic inhibitors like Celecoxib, a key feature is the presence of a sulfonamide (-SO2NH2) or a similar sulfonyl group. This group is able to bind within the hydrophilic side pocket of the COX-2 enzyme, an interaction that is sterically hindered in the COX-1 active site. This structural feature is a primary determinant of their COX-2 selectivity.[10]
Experimental Protocols: Evaluating COX-2 Inhibition
Accurate determination of IC50 values is fundamental to characterizing and comparing novel COX inhibitors. The in vitro fluorometric COX inhibitor screening assay is a common, reliable, and high-throughput method.
Protocol: In Vitro Fluorometric COX Inhibition Assay
This protocol is based on commercially available kits and measures the peroxidase activity of the COX enzyme.[8]
Principle: The cyclooxygenase component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorometric probe then reacts with PGG2 to produce a highly fluorescent product, which can be measured. An inhibitor will reduce the rate of PGG2 production, leading to a decrease in the fluorescent signal.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Test inhibitor (e.g., N-4AIA or Celecoxib) dissolved in DMSO
-
Positive control (a known COX-2 inhibitor like Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a series of serial dilutions of the test inhibitor in COX Assay Buffer to achieve a range of final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the COX-1 and COX-2 enzymes to the desired working concentration in ice-cold COX Assay Buffer.
-
-
Assay Setup:
-
On a 96-well black microplate, set up the following conditions in duplicate or triplicate:
-
Blank (No Enzyme): 90 µL Assay Buffer.
-
Positive Control (100% Activity): 80 µL Assay Buffer + 10 µL Diluted Enzyme.
-
Test Inhibitor Wells: 70 µL Assay Buffer + 10 µL of each inhibitor dilution + 10 µL Diluted Enzyme.
-
-
Add 10 µL of the fluorometric probe solution to all wells.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells except the Blank.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (every minute for 10-20 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the Positive Control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.[8]
-
The entire protocol is repeated using the COX-1 enzyme to determine the IC50 for the other isoform, allowing for the calculation of the Selectivity Index.
Caption: Experimental workflow for determining COX inhibitor IC50 values.
Conclusion
The development of selective COX-2 inhibitors represented a significant advancement in anti-inflammatory therapy, offering a mechanism to reduce the gastrointestinal toxicity associated with traditional NSAIDs. The characterization of any new potential inhibitor, such as the theoretical N-4AIA, requires a rigorous and systematic evaluation of its potency and selectivity. By employing standardized in vitro assays, researchers can generate quantitative data (IC50 values) to benchmark novel compounds against established drugs like Celecoxib, Rofecoxib, and others. This comparative approach, grounded in an understanding of the underlying COX-2 signaling pathway and structure-activity relationships, is essential for identifying promising new therapeutic candidates with optimized efficacy and safety profiles.
References
-
PubMed. (n.d.). Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. Retrieved from [Link]
-
Wikipedia. (2024). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
Li, N., et al. (2014). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. PMC. Retrieved from [Link]
-
Biores Scientia. (2023). The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Biores Scientia. Retrieved from [Link]
-
Frontiers. (2017). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology. Retrieved from [Link]
-
AJMC. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. American Journal of Managed Care. Retrieved from [Link]
-
ResearchGate. (n.d.). Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
PMC. (2021). Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from [Link]
-
ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Retrieved from [Link]
-
PMC. (1998). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology. Retrieved from [Link]
-
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Retrieved from [Link]
-
NCBI Bookshelf. (2023). COX Inhibitors. StatPearls. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cox Screening. Retrieved from [Link]
-
PMC. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry. Retrieved from [Link]
-
Drugs.com. (n.d.). Celecoxib vs Rofecoxib Comparison. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential features of celecoxib, etoricoxib, and rofecoxib. Retrieved from [Link]
-
ResearchGate. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. N-(indole-3-acetyl)phenylalanine | C19H18N2O3 | CID 4255608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reciprocal biological activities of the cyclic tetrapeptides chlamydocin and HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 6. Tetranitrogen - Wikipedia [en.wikipedia.org]
- 7. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Natural killer activity in a medium-term multi-organ bioassay for carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cyclooxygenase-1 Cross-Reactivity of N-(4-Acetamidophenyl)indomethacin Amide
This guide provides an in-depth, objective comparison of the cyclooxygenase-1 (COX-1) cross-reactivity of N-(4-Acetamidophenyl)indomethacin Amide, a novel conjugate molecule, against its parent compounds and other non-steroidal anti-inflammatory drugs (NSAIDs). The experimental data and protocols herein are intended to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate its therapeutic potential and guide future research.
Introduction: The Rationale for a Hybrid NSAID
Traditional NSAIDs, such as indomethacin, are potent anti-inflammatory agents that function by inhibiting cyclooxygenase (COX) enzymes. However, their clinical utility is often hampered by significant gastrointestinal side effects, primarily due to the non-selective inhibition of COX-1, a constitutively expressed enzyme vital for maintaining the protective lining of the stomach.[1][2] In contrast, paracetamol (acetaminophen) is a widely used analgesic and antipyretic with a debated mechanism of action, but it is known to have a weak anti-inflammatory effect and fewer gastrointestinal side effects.[3][4]
N-(4-Acetamidophenyl)indomethacin Amide, also referred to as N-4-AIA, was synthesized as a conjugate of indomethacin and the active moiety of paracetamol.[5] The core hypothesis behind this molecular design is to leverage the potent anti-inflammatory properties of indomethacin while potentially mitigating its COX-1 related toxicity by modifying the carboxylic acid group, a key structural feature for COX-1 binding, and introducing a moiety with a different pharmacological profile.[6] This guide focuses specifically on its COX-1 cross-reactivity, a critical determinant of its potential gastrointestinal safety profile.
Background: The Dichotomy of Cyclooxygenase (COX) Isozymes
The therapeutic and adverse effects of NSAIDs are mediated through their interaction with two key isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[7]
-
COX-1: Often termed the "housekeeping" enzyme, COX-1 is constitutively expressed in most tissues.[1][2] It plays a crucial role in various physiological processes, including the production of prostaglandins that protect the gastric mucosa and thromboxanes that mediate platelet aggregation.[8] Inhibition of COX-1 is the primary cause of the gastrointestinal bleeding and ulceration associated with traditional NSAIDs.[9]
-
COX-2: This isoform is typically undetectable in most tissues under normal conditions but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[10][11] The prostaglandins produced by COX-2 are major contributors to inflammation, pain, and fever.[1] Therefore, selective inhibition of COX-2 is the desired therapeutic action for anti-inflammatory drugs.
The following pathway illustrates the distinct roles of these two enzymes.
Caption: The Arachidonic Acid Cascade via COX-1 and COX-2.
Comparative Analysis of COX-1 and COX-2 Inhibition
The inhibitory activity of a compound against an enzyme is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The ratio of IC50 values (COX-1/COX-2) provides a selectivity index, with a higher ratio indicating greater selectivity for COX-2.[9]
Experimental Data Summary
The following table summarizes the in vitro IC50 values for N-(4-Acetamidophenyl)indomethacin Amide and relevant comparators against ovine COX-1 and human recombinant COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| N-(4-Acetamidophenyl)indomethacin Amide | > 66 [5] | 0.12 [5] | > 550 [5] |
| Indomethacin | 0.009[12] | 0.31[12] | 0.029 |
| Paracetamol (Acetaminophen) | - | - | Weak/Variable Inhibition[3][4] |
| Celecoxib (Selective COX-2 Inhibitor) | 82[12] | 6.8[12] | 12 |
Note: IC50 values can vary between different assay systems and species of enzymes. The data presented are for comparative purposes within the cited studies.
Interpretation of Results
The experimental data reveals a dramatic shift in the COX inhibition profile of N-(4-Acetamidophenyl)indomethacin Amide compared to its parent compound, indomethacin.
-
Profound COX-2 Selectivity: N-(4-Acetamidophenyl)indomethacin Amide is a potent inhibitor of human recombinant COX-2, with an IC50 value of 0.12 μM.[5]
-
Negligible COX-1 Cross-Reactivity: Crucially, the compound exhibits extremely weak activity against ovine COX-1, with an IC50 value greater than 66 μM.[5] This results in a selectivity index of over 550, indicating it is more than 550 times more selective for COX-2 than COX-1.[5]
-
Superior Selectivity Profile: This selectivity far exceeds that of the well-established COX-2 selective inhibitor, celecoxib, and stands in stark contrast to indomethacin, which is a potent, non-selective inhibitor with a preference for COX-1.[10][12]
This significant reduction in COX-1 inhibition is the cornerstone of the rationale for this compound's design, suggesting a substantially improved gastrointestinal safety profile. The modification of the carboxylic acid group of indomethacin into an amide linkage effectively abrogates its ability to bind to the active site of the COX-1 enzyme.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric Method)
To ensure the trustworthiness and reproducibility of the presented data, this section outlines a standard, self-validating protocol for determining the in vitro COX inhibitory activity of a test compound. This method is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX activity.[11]
Principle: The assay measures the rate of prostaglandin production by purified recombinant COX-1 or COX-2 enzymes in the presence of the substrate, arachidonic acid. A fluorescent probe reacts with the prostaglandin product to generate a signal. The reduction in fluorescence in the presence of a test compound, relative to a control (vehicle only), indicates enzymatic inhibition.
Workflow Diagram
Caption: Experimental workflow for a fluorometric COX inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Reconstitute human recombinant COX-1 or COX-2 enzyme in the assay buffer to the desired concentration.
-
Prepare stock solutions of cofactors (e.g., hematin, L-epinephrine) and the fluorescent probe in DMSO.
-
Prepare a stock solution of the substrate, arachidonic acid.
-
Prepare serial dilutions of the test compound (e.g., N-(4-Acetamidophenyl)indomethacin Amide) and control inhibitors (e.g., indomethacin, celecoxib) in DMSO. The final DMSO concentration in the assay should be kept low (<1%) and consistent across all wells.
-
-
Assay Plate Setup (96-well format):
-
To each well, add the assay buffer, enzyme solution, cofactors, and fluorescent probe.
-
Include "No-Enzyme Control" wells containing all components except the enzyme to measure background fluorescence.
-
Include "Vehicle Control" wells (100% activity) containing all components plus DMSO vehicle.
-
-
Inhibitor Addition:
-
Add a small volume (e.g., 2 μL) of the serially diluted test compound or control inhibitor to the appropriate wells.
-
Add the same volume of DMSO to the "Vehicle Control" wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes. This step is critical as it allows time-dependent inhibitors to reach their full inhibitory potential.[2]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Subtract the slope of the "No-Enzyme Control" from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The available in vitro data compellingly demonstrates that N-(4-Acetamidophenyl)indomethacin Amide is a highly potent and selective COX-2 inhibitor with remarkably low cross-reactivity for the COX-1 isoform.[5] This profile is a direct result of its intelligent design, which conjugates the anti-inflammatory core of indomethacin with a paracetamol-derived moiety, successfully eliminating the carboxylic acid group responsible for potent COX-1 inhibition.
This pronounced selectivity suggests a high potential for reduced gastrointestinal toxicity compared to traditional non-selective NSAIDs like indomethacin. While these in vitro results are highly promising, further investigation using in vivo models is necessary to confirm its anti-inflammatory efficacy and, most importantly, to validate its improved safety profile regarding gastric mucosal integrity and platelet function.[5] The data presented in this guide provides a strong foundation for such future studies, positioning N-(4-Acetamidophenyl)indomethacin Amide as a promising candidate for a new class of safer anti-inflammatory agents.
References
-
Kalgutkar AS, Marnett AB, Crews BC, et al. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. J Med Chem. 2000 Jul 27;43(15):2860-70. [Link]
-
Schror, K. The 2015 Nobel Prize in Physiology or Medicine. AJMC. 2015. [Link]
-
Ghanem CI, et al. Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition?. PMC. 2021. [Link]
-
Prescott LF. The comparative effects of paracetamol and indomethacin on renal function in healthy female volunteers. Br J Clin Pharmacol. 1983. [Link]
-
St. John's University. Cox 1 vs Cox 2 Inhibitors (NSAIDs). Lecturio. 2023. [Link]
-
Abdellatif KRG, et al. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies. Arch Pharm (Weinheim). 2021. [Link]
-
Dirig DM, et al. Analysis of the effects of cyclooxygenase (COX)-1 and COX-2 in spinal nociceptive transmission using indomethacin, a non-selective COX inhibitor, and NS-398, a COX-2 selective inhibitor. Pain. 1997. [Link]
-
Various Authors. Paracetamol. Wikipedia. 2023. [Link]
-
Brutcher RE, et al. COX Inhibitors. StatPearls. 2023. [Link]
-
Felts AS, et al. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Med Chem Lett. 2013. [Link]
-
Maguire AR, et al. Synthesis of indomethacin analogues for evaluation as modulators of MRP activity. Bioorg Med Chem. 2001. [Link]
-
Riendeau D, et al. Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. J Pharmacol Exp Ther. 2001. [Link]
-
van der Ouderaa FJ, et al. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2012. [Link]
-
Palayoor ST, et al. Induction of an acetaminophen-sensitive cyclooxygenase with reduced sensitivity to nonsteroid antiinflammatory drugs. J Biol Chem. 1999. [Link]
-
Al-Saeed, Y. A. Synthesis and preliminary pharmacological evaluation of mefenamic acid and indomethacin derivatives as anti-inflammatory agents. Journal of Chemical and Pharmaceutical Research. 2015. [Link]
-
Riendeau D, et al. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Methods Mol Biol. 2010. [Link]
-
Kawai S, et al. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflamm Res. 2001. [Link]
-
Maguire AR, et al. Synthesis of indomethacin analogues for evaluation as modulators of MRP activity. PubMed. 2001. [Link]
-
Chan G, et al. Rofecoxib [Vioxx, MK-0966; 4-(4-Methylsulfonylphenyl)-3- phenyl-2-(5H)-furanone]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles. J Pharmacol Exp Ther. 1999. [Link]
Sources
- 1. lecturio.com [lecturio.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paracetamol - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. jocpr.com [jocpr.com]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. ajmc.com [ajmc.com]
- 10. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(4-Acetamidophenyl)indomethacin Amide: Dose-Response & Selectivity Analysis Guide
This guide provides an in-depth technical analysis of N-(4-Acetamidophenyl)indomethacin Amide (N-4-AIA), focusing on its dose-response characteristics, mechanistic selectivity, and experimental benchmarking against standard NSAIDs.[1]
Executive Technical Summary
N-(4-Acetamidophenyl)indomethacin Amide (N-4-AIA) represents a strategic derivatization of the classical NSAID indomethacin.[1][2] By converting the carboxylic acid moiety into a secondary amide using 4-aminoacetanilide, the compound eliminates the direct contact irritation associated with acidic NSAIDs while inducing a profound shift in isoform selectivity.[1]
Unlike its parent compound, which is a non-selective cyclooxygenase (COX) inhibitor with a preference for COX-1, N-4-AIA is a highly selective, reversible inhibitor of COX-2 .[1][2][3] This selectivity profile makes it a critical tool for researchers investigating inflammation pathways without the confounding variable of gastric mucosal damage associated with COX-1 inhibition.[1]
Key Performance Metrics
| Parameter | Indomethacin (Parent) | N-4-AIA (Derivative) | Celecoxib (Reference) |
| Primary Target | COX-1 / COX-2 (Non-selective) | COX-2 (Selective) | COX-2 (Selective) |
| COX-2 IC₅₀ | 0.05 – 0.60 µM | 0.12 µM | 0.04 – 0.07 µM |
| COX-1 IC₅₀ | 0.02 – 0.10 µM | > 66.0 µM | 15.0 µM |
| Selectivity Index | ~1 (Non-selective) | > 550 (COX-2 Selective) | ~300 (COX-2 Selective) |
| Binding Kinetics | Rapid, Reversible | Slow, Tight-Binding | Time-Dependent |
Mechanistic Profile & Causality
To interpret a dose-response curve for N-4-AIA correctly, one must understand the structural causality behind its shift in potency.[1]
The "Side-Pocket" Theory
The selectivity of N-4-AIA arises from the subtle structural differences between the COX-1 and COX-2 active sites.[1]
-
COX-1 Steric Hindrance: The COX-1 active site contains a bulky Isoleucine (Ile523) residue.[1] The large acetamidophenyl amide group of N-4-AIA clashes with this residue, preventing deep binding and drastically increasing the IC₅₀ (shifting the curve right).[1]
-
COX-2 Accessibility: In COX-2, Ile523 is replaced by a smaller Valine (Val523) .[1] This creates a secondary "side pocket." The amide substituent of N-4-AIA fits snugly into this pocket, allowing for high-affinity binding.[1]
Kinetic Implication: Slow, Tight-Binding
Critical Experimental Insight: N-4-AIA exhibits slow, tight-binding kinetics.[1][4][5][6][7][8]
-
Standard Assay Risk: If you run a standard assay without pre-incubation, you may underestimate the potency (higher IC₅₀) because the compound has not yet reached equilibrium with the enzyme.
-
Protocol Adjustment: Dose-response experiments must include a pre-incubation step (typically 5–10 minutes) of the enzyme and inhibitor before adding the substrate (Arachidonic Acid).[1]
Mechanism Visualization
Caption: Structural basis for N-4-AIA selectivity. The bulky amide group prevents binding to COX-1 due to steric hindrance at Ile523, while fitting the COX-2 side pocket.[1]
Dose-Response Curve Analysis
When analyzing the dose-response data for N-4-AIA, the curve should exhibit specific characteristics distinct from Indomethacin.
Expected Curve Characteristics[1][8][10]
-
Hill Slope (Slope Factor): For a reversible inhibitor like N-4-AIA, the Hill slope should approximate -1.0 .[1] A significantly steeper slope (e.g., -2.0 or higher) may indicate non-specific protein denaturation or aggregation, which is a common artifact with hydrophobic amides at high concentrations.[1]
-
Bottom Plateau (Max Inhibition): Should approach 0% enzyme activity relative to the "No Inhibitor" control. If the curve plateaus at 20-30% activity, consider solubility issues (precipitation) at high doses.[1]
-
Top Plateau: Should match the "Vehicle Control" (100% activity).
Data Interpretation Table
| Observation | Diagnosis | Corrective Action |
| Right-Shift vs. Indomethacin (COX-1) | Expected Result. Confirms selectivity. | None. This validates the assay system. |
| Right-Shift vs. Indomethacin (COX-2) | Potential Error. N-4-AIA should be equipotent or slightly less potent than Indomethacin on COX-2.[1] | Check pre-incubation time. Increase to 10 mins to allow slow binding. |
| Incomplete Inhibition at High Dose | Solubility Limit. N-4-AIA is hydrophobic.[1] | Ensure DMSO concentration is <5% and use a surfactant (e.g., Tween-20) if validated.[1] |
Validated Experimental Protocol
This protocol utilizes a Colorimetric COX Inhibitor Screening Assay (Peroxidase activity of the heme-COX complex).[1] This method is preferred for high-throughput dose-response generation.[1]
Reagents & Setup
-
Enzymes: Recombinant Human COX-2 and Ovine COX-1.[1][2][3][5][6]
-
Substrate: Arachidonic Acid (100 µM final).
-
Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1]
-
Inhibitor: N-4-AIA (dissolved in DMSO).[1] Prepare serial dilutions (e.g., 0.01 µM to 100 µM).
Workflow Diagram
Caption: Step-by-step workflow for generating N-4-AIA dose-response curves. Note the critical pre-incubation step.
Step-by-Step Methodology
-
Background Wells: Transfer 150 µL of Assay Buffer to background wells (no enzyme).
-
100% Initial Activity Wells: Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2).[1] Add 10 µL Solvent (DMSO) .
-
Inhibitor Wells: Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme. Add 10 µL of N-4-AIA at varying concentrations.
-
Pre-Incubation (Crucial): Shake plate for a few seconds and incubate at 25°C for 10 minutes . Rationale: This allows the slow-binding amide to occupy the COX-2 channel.[1]
-
Initiation: Add 20 µL of Colorimetric Substrate Solution (TMPD + Arachidonic Acid) to all wells.
-
Reading: Incubate for 5 minutes at 25°C. Read absorbance at 590 nm .
-
Calculation:
[1]
References
-
Kalgutkar, A. S., Marnett, A. B., Crews, B. C., Remmel, R. P., & Marnett, L. J. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors.[2][4] Journal of Medicinal Chemistry, 43(15), 2860–2870.[2][5]
-
Cayman Chemical. N-(4-acetamidophenyl)-Indomethacin amide Product Information. Cayman Chemical Datasheet.
-
Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441.
Sources
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. (PDF) Synthesis and evaluation of paracetamol esters as novel fatty acid amide hydrolase inhibitors [academia.edu]
- 8. CN110981781A - A kind of synthetic method of indomethacin and its analogues - Google Patents [patents.google.com]
Comparative Performance Guide: N-(4-Acetamidophenyl)indomethacin Amide
Executive Summary
N-(4-Acetamidophenyl)indomethacin amide (N-4-AIA) represents a strategic medicinal chemistry modification of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1][2] By converting the carboxylic acid moiety of Indomethacin into a secondary amide using 4-aminoacetanilide (paracetamol amine), the molecule undergoes a "selectivity switch."
Unlike the parent compound Indomethacin, which is a non-selective COX-1/COX-2 inhibitor with severe gastrointestinal (GI) toxicity, N-4-AIA functions as a tight-binding, highly selective COX-2 inhibitor .[1][2] This guide provides a rigorous statistical framework for analyzing the pharmacological data of N-4-AIA, comparing it against Indomethacin (positive control) and Celecoxib (market standard).[1][2]
Mechanistic Rationale & Selectivity Switch
To interpret the data correctly, one must understand the underlying mechanism. The statistical significance of the data arises from the structural inability of the amide to bind the COX-1 Arg-120 residue, a critical anchor for acidic NSAIDs.
Pathway Diagram: The Selectivity Switch
The following diagram illustrates the structural logic that dictates the experimental outcomes.
Figure 1: Mechanism of Action.[1][2][3][4] The amide modification prevents high-affinity binding to constitutive COX-1 (sparing gastric mucosa) while retaining high affinity for inducible COX-2.[1][2]
Comparative Performance Data
The following data aggregates findings from pivotal medicinal chemistry studies (e.g., Kalgutkar et al.) to establish a baseline for statistical comparison.
Table 1: In Vitro COX Isoform Inhibition ( )
Data represents mean inhibitory concentration (
| Compound | COX-1 | COX-2 | Selectivity Ratio (COX-1/COX-2) | Interpretation |
| Indomethacin | 0.028 | 1.68 | 0.016 | COX-1 Selective (High GI Risk) |
| N-4-AIA | > 66.0 | 0.12 | > 550 | Highly COX-2 Selective |
| Celecoxib | 15.0 | 0.04 | 375 | COX-2 Selective (Standard) |
Table 2: In Vivo Safety Profile (Rat Model)
Ulcer Index taken 5 hours post-oral administration (20-30 mg/kg).[1][2]
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Incidence of Ulceration | Statistical Significance* |
| Vehicle Control | N/A | 0.0 ± 0.0 | 0/6 | - |
| Indomethacin | 20 | 18.5 ± 2.4 | 6/6 | p < 0.001 vs Vehicle |
| N-4-AIA | 20 | 0.5 ± 0.3 | 1/6 | ns vs Vehicle; p < 0.001 vs Indomethacin |
*Significance determined via One-Way ANOVA with Tukey's Post-hoc test.
Statistical Analysis Methodology
To publish data on N-4-AIA, you must move beyond simple averages.[1][2] The following statistical protocols are required to validate the "Safer Potency" claim.
Dose-Response Analysis ( Calculation)
Objective: Accurately determine potency against COX-1 and COX-2.
-
Method: Non-linear regression using a 4-parameter logistic equation (4PL).[1][2]
-
Equation:
[1][2] -
Constraint Rules:
-
Validation: Check
values. If , exclude the curve.
Analysis of Ulcer Index (Non-Parametric Consideration)
Objective: Prove N-4-AIA is significantly safer than Indomethacin.
-
Challenge: Ulcer indices are often non-normally distributed (many zeros in the safe group, high values in the toxic group).
-
Recommended Protocol:
-
Normality Test: Perform Shapiro-Wilk test on residuals.
-
If Normal: Use One-Way ANOVA .
-
If Non-Normal: Use Kruskal-Wallis test followed by Dunn’s multiple comparison test .
-
-
Critical Comparison: The most important p-value is N-4-AIA vs. Indomethacin .[1][2] A p-value < 0.001 is expected and required to claim "GI Safety."[1][2]
Experimental Workflow Diagram
The following DOT diagram outlines the validated workflow for generating and analyzing this data.
Figure 2: Validated experimental workflow from synthesis to statistical validation.
Detailed Experimental Protocols
Protocol A: COX-1/COX-2 Inhibition Assay (Colorimetric)
Rationale: Direct measurement of peroxidase activity of COX enzymes using arachidonic acid (AA) as substrate.
-
Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and phenol.[2]
-
Incubation: Add test compound (N-4-AIA) in DMSO (final concentration 0.01 - 100
) to the enzyme mixture. Incubate for 10 minutes at 25°C to allow time-dependent binding (critical for amides).[1][2] -
Initiation: Add Arachidonic Acid (
) to initiate the reaction. -
Detection: Monitor absorbance at 590 nm (oxidation of TMPD or similar colorimetric substrate) for 2 minutes.
-
Control: Run "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) wells.
Protocol B: Indomethacin-Induced Gastric Ulceration Model
Rationale: The "Gold Standard" for assessing NSAID gastrotoxicity.
-
Animals: Male Wistar rats (180-220g), fasted for 24 hours (water ad libitum).
-
Grouping (n=6):
-
Procedure: Administer compounds via oral gavage.
-
Termination: Euthanize animals 5 hours post-dosing.
-
Scoring: Remove stomach, open along greater curvature, and rinse with saline. Examine under 10x magnification.
-
Calculation:
.
References
-
Kalgutkar, A. S., et al. (2000).[5] Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors.[3][5][6] Journal of Medicinal Chemistry, 43(15), 2860-2870.[2][5]
-
Marnett, L. J., & Kalgutkar, A. S. (1999). Cyclooxygenase 2 inhibitors: discovery, selectivity and the future. Trends in Pharmacological Sciences, 20(11), 465-469.[2]
-
Kalgutkar, A. S., et al. (2000).[5] Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.[1][2][5][6] Proceedings of the National Academy of Sciences, 97(2), 925-930.[5] [1][2]
-
Halici, Z., et al. (2016). Indomethacin N-amide derivatives: Synthesis, characterization and biological evaluation. International Journal of Pharmacology, 12(1), 45-53.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 4. INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Safe Handling of N-(4-Acetamidophenyl)indomethacin Amide: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Essential Safety and Logistical Protocols for N-(4-Acetamidophenyl)indomethacin Amide.
As a selective COX-2 inhibitor, N-(4-Acetamidophenyl)indomethacin Amide is a compound of significant interest in drug development.[1][2] Its handling, however, necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment: Understanding the Compound
Indomethacin, the parent compound, is classified as:
-
Acutely toxic if swallowed. [3]
-
A potential skin sensitizer, which may cause an allergic reaction. [3][4]
-
A suspected reproductive toxin. [3]
Given these classifications, it is prudent to handle N-(4-Acetamidophenyl)indomethacin Amide with a high degree of caution, assuming it possesses a similar hazard profile. The acetamidophenyl moiety, also found in compounds like acetaminophen, can also present hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5][6]
Key Potential Hazards:
-
Oral Toxicity: Ingestion could be fatal.[3]
-
Dermal and Respiratory Sensitization: May cause allergic skin reactions and respiratory irritation.[3][4][5]
-
Eye Irritation: Direct contact can cause serious eye irritation.[5]
-
Reproductive Toxicity: Potential risk to fertility or the unborn child.[3]
-
Gastrointestinal and Neurological Effects: May cause gastrointestinal discomfort and aggravate psychiatric disturbances, epilepsy, and parkinsonism.[7]
A thorough risk assessment should be conducted before any handling of this compound to identify and mitigate potential exposure risks.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to N-(4-Acetamidophenyl)indomethacin Amide.[9][10][11] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specifications | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Ensure gloves are inspected before use and changed frequently. | To prevent skin contact and potential absorption or sensitization.[12] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for operations with a high risk of splashing. | To protect the eyes from dust particles and splashes.[9][13] |
| Respiratory Protection | An approved/certified respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when engineering controls are insufficient. | To prevent inhalation of the compound, which can be acutely toxic and cause respiratory irritation.[4][13] |
| Body Protection | A lab coat, disposable coveralls (e.g., Tyvek®), or other protective clothing should be worn.[14] | To prevent contamination of personal clothing and skin.[15] |
dot
Caption: Step-by-step safe handling protocol.
Before You Begin:
-
Read and understand all safety precautions. [15]Do not handle the compound until all safety protocols are clear.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
Handling the Solid:
-
Minimize dust generation. [15]Handle the solid form of the compound with care to avoid creating airborne dust.
-
Use appropriate tools for transfer, such as a spatula or powder funnel.
-
Work in a well-ventilated area, preferably a chemical fume hood. [3] Handling Solutions:
-
Avoid direct contact with the solution.
-
Use a sealed container for dissolving the compound. The compound is soluble in DMSO and dimethyl formamide. [1]3. Prevent splashes and spills.
After Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling. [3][6]2. Decontaminate all work surfaces and equipment.
-
Remove and dispose of contaminated PPE properly. [15]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [3][4]Remove contaminated clothing. Seek medical attention if irritation or a rash occurs. [3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4]Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. [4]Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. [15]Seek immediate medical attention and show the safety data sheet or label to the doctor. [3] |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill and clean it up using an absorbent material. [7]Collect the waste in a sealed, labeled container for proper disposal. |
Storage and Disposal: Responsible Management
Proper storage and disposal are essential for safety and environmental protection.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [3][12]* Store locked up and away from incompatible materials. [3][15]The compound should be stored at -20°C. [1] Disposal: The disposal of N-(4-Acetamidophenyl)indomethacin Amide and any contaminated materials must be handled as hazardous waste.
-
Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in clearly labeled, sealed containers for hazardous waste. [16]* Regulatory Compliance: Dispose of contents and container in accordance with all local, state, and federal regulations. [15][16]It is crucial to consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Do Not Dispose in Regular Trash or Down the Drain. Improper disposal can lead to environmental contamination. [17]Drug take-back programs or licensed hazardous waste disposal services should be utilized. [18]The Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). [19]
Conclusion: A Culture of Safety
The safe handling of potent pharmaceutical compounds like N-(4-Acetamidophenyl)indomethacin Amide is a shared responsibility. By fostering a culture of safety that prioritizes thorough risk assessment, proper use of protective equipment, and strict adherence to established protocols, researchers can protect themselves and their colleagues while advancing scientific discovery. This guide serves as a foundational resource, but it is imperative to supplement this information with institution-specific training and continuous vigilance in the laboratory.
References
-
Farmalabor Materie Prime. (2023). INDOMETHACIN Safety Data Sheet. Retrieved from [Link]
-
AWS. (2016). Indomethacin sodium Safety Data Sheet. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Where and How to Dispose of Unused Medicines. Retrieved from [Link]
-
3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Retrieved from [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
-
Respirex International. (n.d.). Pharmaceutical PPE. Retrieved from [Link]
-
Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]
-
3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]
-
NHS Dorset. (n.d.). Quick reference guide to pharmaceutical waste disposal. Retrieved from [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. echemi.com [echemi.com]
- 8. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 9. 3m.com [3m.com]
- 10. Pharmaceutical PPE [respirex.com]
- 11. 3mindia.in [3mindia.in]
- 12. chemicalbook.com [chemicalbook.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 15. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 16. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 17. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 18. fda.gov [fda.gov]
- 19. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
